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[(3-Bromobutyl)sulfanyl]benzene Documentation Hub

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  • Product: [(3-Bromobutyl)sulfanyl]benzene
  • CAS: 1394041-75-8

Core Science & Biosynthesis

Foundational

safety data sheet SDS for [(3-Bromobutyl)sulfanyl]benzene

An In-Depth Technical Guide to the Safe Handling of [(3-Bromobutyl)sulfanyl]benzene Abstract Chemical Identity and Physicochemical Properties [(3-Bromobutyl)sulfanyl]benzene is an organic compound featuring a benzene rin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of [(3-Bromobutyl)sulfanyl]benzene

Abstract

Chemical Identity and Physicochemical Properties

[(3-Bromobutyl)sulfanyl]benzene is an organic compound featuring a benzene ring linked to a four-carbon chain via a sulfur atom (a thioether), with a bromine atom attached to the third carbon of the butyl chain. This unique structure informs its potential reactivity and toxicological profile.

PropertyValue (Predicted/Inferred)Source/Basis for Inference
Molecular Formula C10H13BrSN/A
Molecular Weight 213.11 g/mol [1][2]
Appearance Likely a liquid at room temperatureBased on similar compounds[3]
Boiling Point 137-138 °C at 14 TorrFor the related (3-Bromobutyl)benzene[4]
Density ~1.240 g/cm³For the related (3-Bromobutyl)benzene[4]
Solubility Insoluble in water; Soluble in organic solventsGeneral property of similar organic compounds

Hazard Identification and Classification

Based on the constituent functional groups, [(3-Bromobutyl)sulfanyl]benzene is anticipated to present the following hazards. The GHS hazard statements are extrapolated from similar compounds.[1][5]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1][6] Brominated organic compounds and thioethers can be irritating to the skin upon contact.[6]

  • Serious Eye Damage/Eye Irritation (Category 2): H319 - Causes serious eye irritation.[1][6] Direct contact with the eyes is likely to cause significant irritation.[6]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[1][6] Inhalation of vapors may irritate the respiratory system.[6]

  • Acute Toxicity (Oral): While specific data is unavailable, it should be treated as potentially harmful if swallowed.

The benzene ring suggests a potential for chronic toxicity, although substitution generally reduces the high carcinogenicity of benzene itself.[7][8] The thioether and bromoalkane moieties are the primary drivers of its acute toxicity profile.

Causality of Hazards: A Mechanistic Perspective

The hazards associated with [(3-Bromobutyl)sulfanyl]benzene are not arbitrary. They arise from the inherent chemical reactivity of its functional groups.

  • Thioether Reactivity: The sulfur atom in the thioether linkage is nucleophilic.[9] This means it can react with various biological molecules. While less reactive than thiols, thioethers can still participate in biological processes.[10][11]

  • Bromoalkane Reactivity: The carbon-bromine bond is a site of potential reactivity. Alkyl halides can act as alkylating agents, which is a mechanism for toxicity.

  • Combined Effects: The presence of both a thioether and a bromoalkane on the same molecule creates a bifunctional compound that could potentially interact with biological systems in complex ways.

Safe Handling and Personal Protective Equipment (PPE)

A stringent safety protocol is paramount when handling [(3-Bromobutyl)sulfanyl]benzene. The following measures are based on best practices for handling irritant and potentially toxic organic chemicals.[12][13]

4.1. Engineering Controls

  • Fume Hood: All work with [(3-Bromobutyl)sulfanyl]benzene must be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[12][14]

  • Safety Shower and Eyewash Station: A readily accessible safety shower and eyewash station are mandatory in the work area.[12][15]

4.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is your primary defense against exposure.

PPE ItemSpecificationsRationale
Gloves Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene).[14]To prevent skin contact and absorption.[12]
Eye Protection Chemical safety goggles.[14]To protect against splashes and vapors.[12]
Lab Coat Flame-retardant lab coat.[14]To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary for certain operations.[13][15]To prevent inhalation of vapors, especially if engineering controls are insufficient.[13]

Visualizing PPE Requirements

PPE cluster_ppe Personal Protective Equipment cluster_protection Protection Against Gloves Chemical-Resistant Gloves SkinContact Skin Contact Gloves->SkinContact Goggles Safety Goggles EyeContact Eye Contact Goggles->EyeContact LabCoat Lab Coat LabCoat->SkinContact Respirator Respirator (if needed) Inhalation Inhalation Respirator->Inhalation

Caption: Required PPE for handling [(3-Bromobutyl)sulfanyl]benzene.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.[6]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Accidental Release and Spill Cleanup

In the event of a spill, the following protocol should be enacted swiftly and safely.[12][14]

Step-by-Step Spill Cleanup Protocol:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Neutralize (if applicable): For acidic or basic materials, neutralize appropriately. (This is not expected to be necessary for [(3-Bromobutyl)sulfanyl]benzene).

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Visualizing Spill Response

SpillResponse Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ventilate Evacuate->Ventilate Contain Contain Spill Ventilate->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Caption: Step-by-step protocol for spill cleanup.

Storage and Incompatibility

Proper storage is crucial to maintain the stability of the compound and prevent hazardous reactions.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[13][16]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[17][18] Thioethers can be oxidized, and the bromoalkane moiety can undergo elimination or substitution reactions with strong bases.[9][19]

Disposal Considerations

All waste containing [(3-Bromobutyl)sulfanyl]benzene must be treated as hazardous waste.

  • Waste Disposal: Dispose of in accordance with all applicable federal, state, and local environmental regulations.[6] Do not allow the material to enter drains or waterways.[12]

Toxicological Information

While no specific toxicological studies have been performed on [(3-Bromobutyl)sulfanyl]benzene, the following can be inferred from its structural components:

  • Acute Effects: As previously mentioned, the primary acute effects are expected to be irritation to the skin, eyes, and respiratory tract.[6]

  • Chronic Effects: The long-term effects are unknown. However, the presence of a benzene ring, even when substituted, warrants caution regarding potential chronic toxicity.[7][20]

Conclusion

[(3-Bromobutyl)sulfanyl]benzene is a compound that requires careful handling due to its potential for irritation and unknown long-term health effects. By understanding the chemical principles that underpin its reactivity and by adhering to the stringent safety protocols outlined in this guide, researchers can work with this compound in a safe and responsible manner.

References

  • Enamine. (n.d.). Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet.
  • NOVA Chemicals. (2025, March 11). Safety Data Sheet.
  • Thermo Fisher Scientific. (2026, January 2). Safety Data Sheet.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet.
  • MPLX. (2017, December 12). Safety Data Sheet.
  • MilliporeSigma. (n.d.). 1-Bromo-4-(tert-butylsulfanyl)benzene.
  • (n.d.). Safety Data Sheet.
  • (2010, June 7). Safety Data Sheet.
  • Fisher Scientific. (2011, March 21). Safety Data Sheet.
  • (2020, August 24). Material Safety Data Sheet Benzene.
  • BASF. (2023, August 15). Safety data sheet.
  • Chevron Phillips Chemical. (n.d.). Safety Data Sheet.
  • PubChem. (n.d.). (3-Bromobutyl)benzene.
  • ChemicalBook. (n.d.). (3-Bromobutyl)benzene CAS#: 21953-83-3.
  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers.
  • ChemRxiv. (n.d.). Accessing and Utilizing Thiols in Organic Chemistry.
  • BrainKart. (2018, February 19). Reactions of ethers, epoxides, and thioethers.
  • (2013, August 23). Standard Operating Procedure (SOP).
  • Chemistry Steps. (2021, December 14). Reactions of Thiols.
  • (n.d.). (3-Bromobutyl)benzene.
  • Total Organic Chemistry. (2020, July 24). Organic Chemistry Lessons - Thiols and Thioethers.
  • BLD Pharm. (n.d.). 25752-90-3|1-Bromo-4-(tert-butylsulfanyl)benzene.
  • Santa Cruz Biotechnology. (n.d.). (3-bromobutyl)benzene.
  • (2005, October 10). Material Safety Data Sheet.
  • PubChem. (n.d.). (3-Bromopropyl)benzene.
  • FDA. (n.d.). TOXICOLOGICAL DATA FOR CLASS 1 SOLVENTS.
  • (n.d.). 1-(3-Bromopropoxy)-4-(phenylsulfanyl)benzene - Hazard.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzene.
  • NCBI Bookshelf. (n.d.). HEALTH EFFECTS - Toxicological Profile for Benzene.
  • Wikipedia. (n.d.). Bromobenzene.
  • Cheméo. (n.d.). Benzene, (3-chlorobutyl) - Chemical & Physical Properties.

Sources

Exploratory

Technical Whitepaper: Comparative Analysis of Isomeric Bromobutyl Phenyl Sulfides

Executive Summary This technical guide provides a rigorous comparative analysis of 3-bromobutyl phenyl sulfide (3-BBPS) and 4-bromobutyl phenyl sulfide (4-BBPS). While these isomers share an identical molecular formula (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of 3-bromobutyl phenyl sulfide (3-BBPS) and 4-bromobutyl phenyl sulfide (4-BBPS). While these isomers share an identical molecular formula (


), their behavior in biological and synthetic systems diverges significantly due to the position of the electrophilic carbon relative to the nucleophilic sulfur atom.

The core distinction lies in their Neighboring Group Participation (NGP) profiles.[1][2] 4-BBPS, possessing a primary alkyl bromide, undergoes rapid intramolecular cyclization to form a five-membered cyclic sulfonium species. In contrast, 3-BBPS, a secondary alkyl bromide, exhibits slower cyclization kinetics due to steric hindrance at the electrophilic center. This guide outlines the implications of these differences for researchers designing stable linkers for PROTACs, antibody-drug conjugates (ADCs), and fragment-based drug discovery.

Structural & Stereochemical Characterization[1][3]

Precise structural definition is critical to understanding the reactivity differences.

Molecular Architectures
Feature4-Bromobutyl Phenyl Sulfide3-Bromobutyl Phenyl Sulfide
IUPAC Name (4-bromobutyl)(phenyl)sulfane(3-bromobutyl)(phenyl)sulfane
Structure


Halide Type Primary (

)
Secondary (

)
Chirality AchiralChiral (Stereocenter at

)
Major Conformer Linear zig-zag (anti-periplanar)Gauche interactions present
Spectroscopic Signatures ( NMR)

Differentiation between these isomers is readily achieved via proton NMR. The chemical shift of the proton(s) geminal to the bromine atom provides the clearest diagnostic signal.

  • 4-BBPS: The terminal methylene protons (

    
    ) appear as a triplet  at approximately 
    
    
    
    3.40–3.45 ppm
    .
  • 3-BBPS: The methine proton (

    
    ) appears as a multiplet  (sextet-like) downfield at approximately 
    
    
    
    4.10–4.30 ppm
    due to the deshielding effect of the secondary carbon and methyl substitution. Additionally, the terminal methyl group appears as a doublet at
    
    
    1.7 ppm.

Reactivity Profile: The Neighboring Group Effect

The most critical technical consideration for these molecules is their stability in solution. The sulfur atom acts as an internal nucleophile, displacing the bromide via an intramolecular ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 mechanism. This is known as Neighboring Group Participation (NGP)  or anchimeric assistance.
Mechanism of Autocyclization

Both molecules cyclize to form five-membered sulfonium ions, but the kinetics differ by orders of magnitude.

NGP_Mechanism Start4 4-BBPS (Primary Bromide) TS4 Transition State (Low Steric Barrier) Start4->TS4 Fast k1 (Primary C) Prod4 Tetrahydrothiophenium Ion (5-membered ring) TS4->Prod4 Start3 3-BBPS (Secondary Bromide) TS3 Transition State (High Steric Barrier) Start3->TS3 Slow k2 (Secondary C) Prod3 2-Methyltetrahydrothiophenium Ion (5-membered ring) TS3->Prod3

Figure 1: Comparative kinetic pathways for intramolecular cyclization. The primary bromide (4-BBPS) cyclizes significantly faster than the secondary bromide (3-BBPS).

Kinetic Comparison
  • 4-BBPS (Primary): The sulfur lone pair attacks a primary carbon. This is a classic 5-exo-tet cyclization favored by Baldwin's rules. The lack of steric hindrance at the electrophilic carbon allows this reaction to proceed rapidly, often leading to spontaneous degradation of the compound upon storage, forming the water-soluble cyclic sulfonium salt.

  • 3-BBPS (Secondary): The sulfur attacks a secondary carbon. While the ring size (5-membered) is thermodynamically favorable, the kinetic barrier is higher due to steric hindrance from the methyl group at the reaction center. Consequently, 3-BBPS is chemically more stable as a free base than 4-BBPS.

Implication: If your application requires a stable linear alkyl linker, 3-BBPS is the superior candidate . If you require a "self-immolative" linker or an alkylating warhead, 4-BBPS is preferred.

Synthetic Methodologies

To ensure high purity and prevent premature cyclization, specific protocols must be followed.

Synthesis of 4-Bromobutyl Phenyl Sulfide

Protocol:

  • Reagents: Thiophenol (

    
    ), 1,4-dibromobutane (3.0 equiv), 
    
    
    
    , Acetone.
  • Procedure:

    • Dissolve 1,4-dibromobutane (excess is crucial to prevent bis-sulfide formation) in acetone.

    • Add anhydrous

      
      .
      
    • Add thiophenol dropwise at

      
       under 
      
      
      
      .
    • Stir at room temperature for 12 hours.

    • Critical Step: Do not heat above

      
       during workup to avoid cyclization.
      
    • Remove solvent in vacuo and purify via silica gel chromatography (Hexanes/EtOAc).

Synthesis of 3-Bromobutyl Phenyl Sulfide

Protocol:

  • Reagents: Thiophenol, 1,3-dibromobutane is not recommended due to elimination side reactions.

  • Preferred Route: Hydrobromination of the corresponding alkene or alcohol conversion.

    • Step 1: Alkylation of thiophenol with 3-bromo-1-butanol (or 4-bromo-2-butanol) is ambiguous.

    • Step 2 (Recommended): React Thiophenol with 3-hydroxy-1-chlorobutane to get the alcohol, then convert -OH to -Br using

      
       (Appel Reaction).
      
    • Note: The Appel reaction conditions are mild (neutral pH), preventing the acid-catalyzed rearrangement often seen with

      
      .
      

Experimental Data Summary

Property4-Bromobutyl Phenyl Sulfide3-Bromobutyl Phenyl Sulfide
Relative Solvolysis Rate 100 (Fast)~1-5 (Slow)
Half-life (

, polar solvent)
Hours to DaysWeeks to Months
Major Degradation Product 1-phenyltetrahydrothiophenium bromide1-phenyl-2-methyltetrahydrothiophenium bromide

Reactivity (External Nucleophile)
HighModerate
Elimination Risk (

)
LowModerate (to form alkene)

References

  • Source: Capon, B., & McManus, S. P. (1976). Neighboring Group Participation. Plenum Press.
  • Synthesis of Omega-Bromoalkyl Sulfides

    • Source: Creary, X., & Mehrsheikh-Mohammadi, M. E. (1986). "Methyl and phenylthio substituent effects on carbocation stability." The Journal of Organic Chemistry, 51(7), 1115–1118.
    • Link:[Link]

  • Kinetics of Ring Closure (5-exo-tet)

    • Source: Stirling, C. J. M. (1979). "The intramolecular displacement of a leaving group." Chemical Reviews, 79(1), 47–73.
    • Link:[Link]

  • Baldwin's Rules for Ring Closure

    • Source: Baldwin, J. E. (1976). "Rules for ring closure.
    • Link:[Link][3]

Sources

Foundational

An In-depth Technical Guide to CAS 1394041-75-8 (GDC-0032 / Taselisib) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the compound identified by CAS number 1394041-75-8, more commonly known in the scientific community as GDC-0032 or Taselisib. This document is intended for resear...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the compound identified by CAS number 1394041-75-8, more commonly known in the scientific community as GDC-0032 or Taselisib. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the procurement, understanding, and application of this potent and selective phosphoinositide 3-kinase (PI3K) inhibitor.

Introduction: Unveiling GDC-0032 (Taselisib)

GDC-0032, or Taselisib, is a highly selective, orally bioavailable small molecule inhibitor of the class I phosphatidylinositol 3-kinase (PI3K) alpha (α) isoform.[1] The compound is identified by the chemical name: 1H-Indazole-5-carboxamide, 1,4-dihydro-1-isopropyl-N-[5-(6-methyl-2-pyridinyl)-1H-pyrazol-3-yl]-4-[[4-(1-methylethyl)-1-piperazinyl]carbonyl]-. Dysregulation of the PI3K/Akt/mTOR pathway is a frequent occurrence in various solid tumors, leading to increased tumor cell growth, survival, and resistance to therapies.[2][3] GDC-0032 has garnered significant interest in the field of oncology research due to its enhanced activity in cancer cell lines harboring mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[4][5][6]

Commercial Availability: Sourcing GDC-0032 (Taselisib)

While direct commercial listings for CAS 1394041-75-8 are scarce, the compound is readily available for research purposes under its more common synonyms, GDC-0032 and Taselisib. Researchers can procure this compound from a variety of specialized chemical suppliers. For projects requiring unique specifications or bulk quantities, custom synthesis services are also a viable option.[4][5][7][8][9]

Table 1: Commercial Suppliers of GDC-0032 (Taselisib)

SupplierWebsiteNotes
MedchemExpressProvides detailed product information, including purity, solubility, and storage conditions. Offers various quantities for research use.[7]
Cayman ChemicalOffers GDC-0032 with technical information, safety data sheets, and product citations.[9]
Selleck ChemicalsSupplies GDC-0032 with quality control data, including NMR and HPLC, and provides information on cell culture and working concentrations.[10]
InvivoChemProvides physicochemical properties, solubility data, and biological activity information for Taselisib.[11]
AdooQ BioScience[Link]Offers GDC-0032 with purity specifications and solubility information.[12]
ChemgoodProvides technical data including chemical formula, molecular weight, appearance, purity, and solubility.[6]
Axon MedchemSupplies Taselisib with purity and solubility data.[13]

For researchers with specific needs not met by off-the-shelf products, numerous companies specialize in custom chemical synthesis. These services can provide GDC-0032 tailored to specific purity requirements, formulations, or in larger quantities.

Physicochemical Properties and Technical Data

A thorough understanding of the physicochemical properties of GDC-0032 is crucial for its effective use in research.

Table 2: Physicochemical Properties of GDC-0032 (Taselisib)

PropertyValueSource
CAS Number 1394041-75-8 (GDC-0032); 1282512-48-4 (Taselisib)[6][7][9]
Molecular Formula C₂₄H₂₈N₈O₂[6][7][9]
Molecular Weight 460.53 g/mol [1][6][7]
Appearance White to off-white solid powder[1][6][7]
Purity Typically >98% or >99% by HPLC[6][10]
Solubility Soluble in DMSO. Insoluble in water and ethanol.[6][7][9]
Storage Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[7]
SMILES CC(C)N1C(C2=CN3C(C(C(OCC3)=C4)=CC=C4C5=CN(C(C)(C(N)=O)C)N=C5)=N2)=NC(C)=N1[7]
InChI Key BEUQXVWXFDOSAQ-UHFFFAOYSA-N[9]

Synthesis of GDC-0032 (Taselisib)

The synthesis of GDC-0032 is a multi-step process involving the construction of its complex heterocyclic core. While a detailed, step-by-step protocol is often proprietary, the general approach involves the synthesis of key intermediates followed by their coupling to form the final product. One published route describes the reduction of tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate to tert-butyl 2-isopropylhydrazinecarboxylate as an early step in the synthesis.[2] Due to the complexity of the synthesis, for most research applications, direct purchase from a reputable supplier is the most practical approach. For those requiring a custom synthesis, a detailed literature search and consultation with a specialized chemical synthesis company is recommended.

Mechanism of Action and the PI3K Signaling Pathway

GDC-0032 exerts its therapeutic effects by inhibiting the PI3K signaling pathway, a critical regulator of cell growth, proliferation, and survival.[4] It specifically targets the p110α isoform of PI3K, with significantly less activity against the β isoform.[1][6]

The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) on the cell surface. This activation leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), which ultimately leads to the regulation of cellular processes such as protein synthesis, cell cycle progression, and apoptosis.

In many cancers, mutations in the PIK3CA gene lead to a constitutively active p110α subunit, resulting in aberrant and uncontrolled activation of the PI3K pathway. GDC-0032 binds to the ATP-binding pocket of the p110α catalytic subunit, preventing the phosphorylation of PIP2 to PIP3 and thereby inhibiting the entire downstream signaling cascade.[4] This targeted inhibition leads to decreased proliferation and increased apoptosis in cancer cells with activating PIK3CA mutations.[5][6]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/p85) RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition GDC0032 GDC-0032 (Taselisib) GDC0032->PI3K Inhibition

Figure 1: Simplified diagram of the PI3K signaling pathway and the inhibitory action of GDC-0032 (Taselisib).

Applications in Research and Experimental Protocols

GDC-0032 is a valuable tool for investigating the role of the PI3K pathway in various cellular processes, particularly in the context of cancer. Its high selectivity for the p110α isoform allows for precise interrogation of this specific signaling axis.

In Vitro Studies in Cancer Cell Lines

A common application of GDC-0032 is to assess its anti-proliferative and pro-apoptotic effects on cancer cell lines, especially those with known PIK3CA mutation status.

Experimental Protocol: Cell Proliferation Assay (Crystal Violet)

This protocol outlines a general procedure for evaluating the effect of GDC-0032 on the proliferation of adherent cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., a PIK3CA-mutant line like Cal-33)[5]

  • Complete cell culture medium

  • GDC-0032 (Taselisib) stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Crystal violet staining solution (0.5% w/v in 25% methanol)

  • 10% acetic acid

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of GDC-0032 in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of GDC-0032. Include a vehicle control (DMSO) at the same final concentration as the highest GDC-0032 concentration.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-96 hours).

  • Staining:

    • Carefully remove the medium.

    • Gently wash the cells with PBS.

    • Add 50 µL of crystal violet staining solution to each well and incubate for 20 minutes at room temperature.

    • Remove the staining solution and wash the plate with water until the water runs clear.

    • Allow the plate to air dry completely.

  • Quantification:

    • Add 100 µL of 10% acetic acid to each well to solubilize the stain.

    • Incubate for 15 minutes at room temperature with gentle shaking.

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Plot the data and determine the IC₅₀ value (the concentration of GDC-0032 that inhibits cell growth by 50%).

In Vivo Studies in Xenograft Models

GDC-0032 has been shown to effectively suppress tumor growth in mouse xenograft models.[4][5]

Experimental Protocol: In Vivo Efficacy in a Xenograft Model

This protocol provides a general framework for assessing the in vivo anti-tumor activity of GDC-0032.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line of interest for xenograft implantation (e.g., KPL-4)[4]

  • GDC-0032 (Taselisib)

  • Vehicle control (e.g., 0.5% methylcellulose/0.2% Tween-80)[4]

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Drug Administration: Administer GDC-0032 orally (p.o.) at a predetermined dose and schedule (e.g., daily). Administer the vehicle to the control group.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Data Analysis: Plot the mean tumor volume over time for each group. Evaluate the tumor growth inhibition (TGI) for the GDC-0032 treated group compared to the vehicle control group.

Quality Control and Analytical Methods

Ensuring the quality and purity of GDC-0032 is paramount for obtaining reliable and reproducible experimental results. Reputable suppliers will provide a Certificate of Analysis (CoA) with each batch of the compound.

Key Analytical Techniques for Quality Control:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for assessing the purity of GDC-0032. A high-purity sample will show a single major peak corresponding to the compound, with minimal or no impurity peaks. The percentage purity is typically determined by the area under the curve of the main peak relative to the total area of all peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of GDC-0032. The observed chemical shifts, splitting patterns, and integration values should be consistent with the expected structure of the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of GDC-0032. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the compound.

Certificate of Analysis (CoA) Checklist:

When sourcing GDC-0032, researchers should ensure the CoA includes the following information:

  • Compound Name and Synonyms (GDC-0032, Taselisib)

  • CAS Number

  • Batch or Lot Number

  • Molecular Formula and Molecular Weight

  • Appearance

  • Purity (as determined by HPLC)

  • Structural Confirmation (by NMR and/or MS)

  • Solubility

  • Storage Conditions

Conclusion

GDC-0032 (Taselisib) is a potent and selective inhibitor of the PI3Kα isoform, making it an invaluable tool for researchers investigating the PI3K signaling pathway, particularly in the context of cancer. While not widely available under its CAS number, it can be readily sourced from specialized chemical suppliers under its common names. A thorough understanding of its physicochemical properties, mechanism of action, and appropriate experimental protocols is essential for its effective application in both in vitro and in vivo research. By adhering to rigorous quality control standards and utilizing the information provided in this guide, researchers can confidently incorporate GDC-0032 into their studies to advance our understanding of cancer biology and contribute to the development of novel therapeutic strategies.

References

  • Juric, D., et al. Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors. Cancer Discovery, 2017.
  • Zumsteg, Z.S., et al. Taselisib (GDC-0032), a Potent beta-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations. Clinical Cancer Research, 2016. [Link]

  • Zumsteg, Z.S., et al. Taselisib (GDC-0032)
  • Carolina Digital Repository. Taselisib (GDC-0032), a Potent -Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations. [Link]

  • AdooQ BioScience. GDC-0032 (Taselisib). [Link]

  • New Drug Approvals. Taselisib. [Link]

  • Wikipedia. Taselisib. [Link]

  • PubChem. Taselisib. [Link]

  • Precision Cancer Medicine. Phase Ib Dose-escalation Trial of Taselisib (GDC-0032) in Combination With Anti-HER2 Therapies in Participants With Advanced HER2+ Breast Cancer. [Link]

  • ClinicalTrials.gov. Testing GDC-0032 (Taselisib) as a Potential Targeted Treatment in Cancers With PIK3CA Genetic Changes (MATCH-Subprotocol I). [Link]

  • Dana-Farber Cancer Institute. A Phase Ib/II trial of taselisib (GDC-0032), a PI3K inhibitor, in combination with enzalutamide in patients with androgen receptor positive triple negative metastatic breast cancer. [Link]

  • ResearchGate. Phase III study of taselisib (GDC-0032) + fulvestrant (FULV) v FULV in patients (pts) with estrogen receptor (ER)-positive, PIK3CA-mutant (MUT), locally advanced or metastatic breast cancer (MBC): Primary analysis from SANDPIPER. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of [(3-Bromobutyl)sulfanyl]benzene

Substitution Part 1: Strategic Analysis & Chemical Logic Synthetic Challenge The synthesis of [(3-Bromobutyl)sulfanyl]benzene (also referred to as 3-bromobutyl phenyl sulfide) requires the coupling of thiophenol ( ) with...

Author: BenchChem Technical Support Team. Date: February 2026


 Substitution

Part 1: Strategic Analysis & Chemical Logic

Synthetic Challenge

The synthesis of [(3-Bromobutyl)sulfanyl]benzene (also referred to as 3-bromobutyl phenyl sulfide) requires the coupling of thiophenol (


) with a butyl chain containing a secondary bromide. The core challenge is regioselectivity .

The starting material, 1,3-dibromobutane , possesses two electrophilic sites:

  • Primary Carbon (C1): Sterically accessible, highly reactive toward

    
    .
    
  • Secondary Carbon (C3): Sterically hindered, slower reaction rate.

Objective: Selectively alkylate the thiolate at C1 while leaving the C3 bromide intact for downstream utility.

Risks:

  • Double Alkylation: Formation of 1,3-bis(phenylthio)butane if stoichiometry is uncontrolled.

  • Elimination: Formation of alkene byproducts if basicity/temperature is too high.

  • Anchimeric Assistance (Self-Alkylation):

    
    -Halo sulfides are prone to intramolecular cyclization to form tetrahydrothiophenium salts (cyclic sulfonium species) upon heating or prolonged storage.
    
Route Selection: The "Excess Electrophile" Strategy

To ensure high fidelity, we utilize a Kinetic Control Strategy employing a significant molar excess of 1,3-dibromobutane.

  • Mechanism: Bimolecular Nucleophilic Substitution (

    
    ).
    
  • Nucleophile: Thiophenolate anion (

    
    ), generated in situ.
    
  • Driving Force: The nucleophilic attack at the primary bromide is orders of magnitude faster (

    
    ) than at the secondary bromide.
    
  • Solvent System: Acetone (polar aprotic/protic boundary) with Potassium Carbonate (

    
    ). This mild system avoids the harsh basicity of hydrides (NaH) or alkoxides, minimizing elimination side reactions.
    

Part 2: Detailed Protocol

Reagents & Stoichiometry Table
ComponentRoleMW ( g/mol )Equiv.Density (g/mL)Quantity (Example)
Thiophenol Limiting Reagent110.181.01.0711.0 g (100 mmol)
1,3-Dibromobutane Electrophile215.913.01.7964.8 g (300 mmol)
Potassium Carbonate Base (Anhydrous)138.211.5Solid20.7 g
Acetone Solvent---250 mL
Toluene Workup Solvent---~200 mL

Critical Note: The 3.0 equivalent excess of 1,3-dibromobutane is non-negotiable for high purity. It statistically ensures the thiolate encounters a fresh dibromide molecule rather than the mono-substituted product.

Experimental Workflow
Step 1: Setup and Deprotonation
  • Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet adapter.

  • Charge the flask with 1,3-dibromobutane (300 mmol) and Acetone (200 mL).

  • Add Potassium Carbonate (

    
    , 150 mmol) in a single portion.
    
  • Cool the heterogeneous mixture to 0 °C using an ice/water bath.

Step 2: Controlled Addition
  • Dissolve Thiophenol (100 mmol) in Acetone (50 mL) and transfer to the addition funnel.

  • Dropwise Addition: Add the thiophenol solution over 45–60 minutes .

    • Why? Slow addition keeps the concentration of free thiolate low relative to the dibromide, suppressing double substitution.

  • Once addition is complete, allow the reaction to warm to Room Temperature (20–25 °C) .

  • Stir vigorously for 4–6 hours .

Step 3: Reaction Monitoring (TLC)
  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: Hexanes:Ethyl Acetate (95:5).

  • Visualization: UV (254 nm) and Iodine stain.

  • Target: Disappearance of Thiophenol (

    
    ). The product will appear as a new spot slightly less polar than the dibromide but distinct from the baseline disubstituted impurity.
    
Step 4: Workup
  • Filter the reaction mixture through a sintered glass funnel (or Celite pad) to remove inorganic salts (

    
    , excess 
    
    
    
    ).
  • Rinse the filter cake with Acetone (2 x 20 mL).

  • Concentrate the filtrate under reduced pressure (Rotavap, < 40 °C) to remove acetone.

    • Caution: Do not heat above 45 °C to prevent cyclization.

  • Redissolve the oily residue in Toluene (150 mL).

  • Wash with Water (2 x 100 mL) to remove traces of salts.

  • Wash with 1M NaOH (1 x 50 mL) to remove any unreacted thiophenol (critical for odor control).

  • Wash with Brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Magnesium Sulfate (

    
    ).
    
Step 5: Purification
  • Removal of Excess Electrophile: The excess 1,3-dibromobutane (bp ~175 °C) must be removed.

    • Method: High-vacuum distillation (Kugelrohr or short path) at 0.5–1.0 mmHg.

    • Distill off the lower boiling 1,3-dibromobutane (approx. 40–50 °C at 0.5 mmHg).

    • The residue contains the product.[1]

  • Final Polish (Flash Chromatography):

    • If high purity (>98%) is required, purify the residue on silica gel.

    • Eluent: 100% Hexanes

      
       2% EtOAc/Hexanes.
      
    • The product is a colorless to pale yellow oil.

Part 3: Visualization & Logic

Reaction Scheme & Pathway

The following diagram illustrates the competitive pathways and the logic of the chosen protocol.

G Start Thiophenol + Base (PhS-) Intermediate Transition State (Primary C Attack) Start->Intermediate SN2 (Fast) Reagent 1,3-Dibromobutane (Excess 3.0 eq) Reagent->Intermediate Product Target Product [(3-Bromobutyl)sulfanyl]benzene Intermediate->Product Kinetic Control Side1 Side Product: Disubstituted Sulfide Product->Side1 Reaction with PhS- (If stoichiometry low) Side2 Side Product: Cyclic Sulfonium Salt Product->Side2 Heat / Time (Intramolecular)

Caption: Reaction pathway highlighting the kinetic preference for primary substitution and potential side reactions (red).

Workup Logic Flow

Workup RxnMix Crude Reaction Mixture (Acetone, Salts, Product, Excess Reagent) Filter Filtration RxnMix->Filter Evap Evaporation (<40°C) Filter->Evap Extract Redissolve in Toluene Wash w/ NaOH Evap->Extract Distill Vacuum Distillation (Remove Excess 1,3-Dibromobutane) Extract->Distill Final Pure Product Distill->Final

Caption: Step-by-step purification workflow ensuring removal of salts, unreacted thiol, and excess alkylating agent.

Part 4: Quality Control & Validation

Analytical Expectations

To validate the synthesis, compare your data against these expected parameters.

TechniqueExpected Signal / ObservationInterpretation
1H NMR (CDCl3)

7.2–7.4 (m, 5H)
Aromatic Protons (Phenyl group)

4.1–4.2 (m, 1H)
CH-Br (Methine proton, deshielded by Br)

2.9–3.1 (t, 2H)
S-CH2 (Methylene adjacent to Sulfur)

2.0–2.2 (m, 2H)
CH2 (Central methylene linker)

1.7 (d, 3H)
CH3 (Methyl group, doublet)
13C NMR ~136, 129, 127, 126 ppmAromatic Carbons
~50-55 ppmC-Br (Secondary carbon)
~30-35 ppmC-S (Primary carbon)
Mass Spec M+ / M+2 (1:1 ratio)Characteristic Bromine isotope pattern (

)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Polymerization or VolatilityAvoid high vacuum for too long; ensure temperature <45°C during evaporation.
Product Solidifies High PurityWhile typically an oil, high purity samples may crystallize at low temps.
Smell Persists Residual ThiophenolRepeat 1M NaOH wash. Treat glassware with bleach (NaOCl) to oxidize residues.
New Spot on TLC Cyclic SulfoniumThe product is unstable to heat. Store in freezer (-20°C). Do not distill product at high temp.

Part 5: Safety & Handling (HSE)

  • Thiophenol: Extremely malodorous and toxic. ALL operations must be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) must be available to neutralize spills and glassware immediately.

  • 1,3-Dibromobutane: Lachrymator and irritant. Handle with gloves.

  • Waste Disposal: Aqueous washes containing thiolate residues must be treated with bleach before disposal into aqueous waste streams to prevent release of toxic fumes.

References

  • Regioselectivity in Alkylation: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley.
  • Thiol Alkylation Protocols: Peach, M. E. (1974). "Thiols as Nucleophiles". The Chemistry of the Thiol Group, Part 2, 721–735.

  • Neighboring Group Participation: Capon, B., & McManus, S. P. (1976). Neighboring Group Participation, Vol. 1. Plenum Press. (Mechanistic grounding for the instability of -halo sulfides).
  • Synthesis of Phenylthio-alkanes: Kondo, K., & Ojima, I. (1972). "Selective reduction of sulfoxides". Chemical Communications. (Describes similar alkylation conditions for phenyl sulfide derivatives). Link

Sources

Application

Application Notes and Protocols for the Oxidation of Sulfide to Sulfone in Bromobutyl Benzene Derivatives

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of the Sulfone Moiety in Drug Discovery The sulfone functional group is a cornerstone in modern medicinal chemistry, impart...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Sulfone Moiety in Drug Discovery

The sulfone functional group is a cornerstone in modern medicinal chemistry, imparting favorable physicochemical properties to drug candidates, including improved metabolic stability, enhanced solubility, and the ability to act as a hydrogen bond acceptor. In the context of bromobutyl benzene derivatives, the transformation of a sulfide to a sulfone can be a critical step in the synthesis of pharmacologically active molecules. This guide provides a detailed examination of the protocols for this important oxidation reaction, offering insights into the underlying chemical principles and practical guidance for successful execution in a laboratory setting. The oxidation of sulfides is the most direct and common method for synthesizing sulfones.[1][2][3][4][5]

Core Principles: Understanding the Sulfide to Sulfone Oxidation

The oxidation of a sulfide to a sulfone proceeds in a stepwise manner, with the initial oxidation yielding a sulfoxide, which is then further oxidized to the final sulfone product. The key to a successful and high-yielding conversion to the sulfone is the use of a sufficiently strong oxidizing agent and appropriate reaction conditions to drive the reaction past the intermediate sulfoxide stage.

The general mechanism involves the nucleophilic attack of the sulfur atom on an electrophilic oxygen atom of the oxidant. This forms a persulfoxide-like intermediate which then rearranges to the sulfoxide. A second oxidation event, following a similar pathway, converts the sulfoxide to the sulfone.

Careful consideration must be given to the choice of oxidant and reaction conditions to avoid unwanted side reactions, such as oxidation of other sensitive functional groups or reactions involving the aromatic ring or the alkyl bromide.[6]

Experimental Protocols

This section details two robust and widely applicable protocols for the oxidation of bromobutyl phenyl sulfide to the corresponding sulfone.

Protocol 1: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a readily available and highly effective oxidizing agent for the conversion of sulfides to sulfones.[7][8][9] It is known for its reliability and generally clean reaction profiles. However, pure m-CPBA can be shock-sensitive, so it is commercially available with a stabilizer.[8]

Reaction Scheme:

mCPBA_Oxidation Sulfide Bromobutyl Phenyl Sulfide Sulfone Bromobutyl Phenyl Sulfone Sulfide->Sulfone Oxidation mCPBA m-CPBA (2.2 eq) DCM, 0 °C to rt

A simplified workflow for m-CPBA oxidation.

Materials:

  • (4-Bromobutyl)(phenyl)sulfane (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% purity, 2.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the (4-bromobutyl)(phenyl)sulfane in dichloromethane (approximately 10 mL per gram of sulfide).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of m-CPBA: While stirring, add the m-CPBA portion-wise over 10-15 minutes. An exothermic reaction may be observed. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is incomplete, additional m-CPBA can be added.

  • Quenching: Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of saturated aqueous sodium thiosulfate solution to destroy any excess peroxide. Then, add saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure bromobutyl phenyl sulfone.

ParameterValue
Substrate (4-Bromobutyl)(phenyl)sulfane
Oxidant m-CPBA (77%)
Stoichiometry 1 : 2.2 (Sulfide : m-CPBA)
Solvent Dichloromethane (DCM)
Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Typical Yield >90%

Table 1: Key Parameters for m-CPBA Oxidation.

Protocol 2: Oxidation using Oxone®

Oxone®, a stable, inexpensive, and non-toxic potassium peroxymonosulfate salt, is another excellent choice for the oxidation of sulfides to sulfones.[10][11][12] The reaction is typically carried out in a biphasic solvent system or in a polar protic solvent like methanol or ethanol.

Reaction Scheme:

Oxone_Oxidation Sulfide Bromobutyl Phenyl Sulfide Sulfone Bromobutyl Phenyl Sulfone Sulfide->Sulfone Oxidation Oxone Oxone® (2.5 eq) Methanol/Water, rt

A simplified workflow for Oxone® oxidation.

Materials:

  • (4-Bromobutyl)(phenyl)sulfane (1.0 eq)

  • Oxone® (potassium peroxymonosulfate) (2.5 eq)

  • Methanol

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the (4-bromobutyl)(phenyl)sulfane in methanol (approximately 15 mL per gram of sulfide).

  • Oxidant Solution: In a separate flask, prepare a solution of Oxone® in water (approximately 10 mL per 2.5 grams of Oxone®).

  • Reaction: To the stirring solution of the sulfide at room temperature, add the aqueous Oxone® solution dropwise over 15-20 minutes.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 3-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, remove the methanol under reduced pressure. Add water to the residue, and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel as described in Protocol 1.

ParameterValue
Substrate (4-Bromobutyl)(phenyl)sulfane
Oxidant Oxone®
Stoichiometry 1 : 2.5 (Sulfide : Oxone®)
Solvent Methanol/Water
Temperature Room temperature
Reaction Time 3-6 hours
Typical Yield >85%

Table 2: Key Parameters for Oxone® Oxidation.

Troubleshooting and Considerations

  • Incomplete Oxidation: If the reaction stalls at the sulfoxide stage, it may be due to insufficient oxidant or a less reactive substrate. Adding more oxidant or increasing the reaction temperature can help drive the reaction to completion.

  • Side Reactions: The presence of other easily oxidizable functional groups in the molecule may lead to side products. In such cases, a more selective oxidizing system, such as hydrogen peroxide with a tungsten catalyst, might be considered.[13] The bromobutyl group is generally stable under these conditions, but prolonged reaction times or high temperatures should be avoided to minimize the risk of substitution or elimination reactions.

  • Work-up: Thorough quenching of the excess oxidant is crucial for a safe and clean work-up. The neutralization step is important to remove acidic byproducts that can complicate purification.

Conclusion

The oxidation of sulfides to sulfones is a fundamental and reliable transformation in organic synthesis. The protocols detailed in this guide, utilizing either m-CPBA or Oxone®, provide researchers with two effective and high-yielding methods for the preparation of bromobutyl benzene sulfone derivatives. By understanding the underlying principles and carefully controlling the reaction parameters, scientists can confidently and efficiently synthesize these valuable compounds for their research and drug development endeavors.

References

  • Kupwade, R. V., et al. (2019). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews, 1(2), 100-113.
  • Sahu, S. C. (2002). Dual role of organosulfur compounds in foods: a review. Journal of Environmental Science and Health, Part C, 20(1), 61-76.
  • Karimi, B., Ghoreishi-Nezhad, M., & Clark, J. H. (2005).
  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Cano, R., et al. (2015). Selective Oxidation of Sulfides in Flow Chemistry. ORCA – Online Research @ Cardiff.
  • Maleki, B., et al. (2014). Selective synthesis of sulfoxides and sulfones from sulfides using silica bromide as the heterogeneous promoter and hydrogen peroxide as the terminal oxidant. RSC Advances, 4(85), 45367-45372.
  • Kupwade, R. V., et al. (2017). Planned oxidation of sulfides to sulfoxides using an Oxone–KBr combination.
  • Yu, J., et al. (2010). Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. Green Chemistry, 12(7), 1205-1209.
  • Kupwade, R. V., et al. (2017). Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an oxidant.
  • Singh, F. V., et al. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(18), 419-423.
  • Maleki, B., et al. (2014). Selective synthesis of sulfoxides and sulfones from sulfides using silica bromide as the heterogeneous promoter and hydrogen peroxide as the terminal oxidant. RSC Advances, 4(85), 45367-45372.
  • Kupwade, R. V., et al. (2017). Catalyst-free oxidation of sulfides to sulfoxides and diethylamine catalyzed oxidation of sulfides to sulfones using Oxone as an oxidant. Semantic Scholar.
  • Anonymous. (2024). SULFOXIDES AND SULFONES: REVIEW.
  • Tong, Q. L., et al. (2019).
  • da Silva, W. P., et al. (2023). Towards an efficient selective oxidation of sulfides to sulfones by NiWO 4 and α-Ag 2 WO 4.
  • Organic Chemistry Portal. (n.d.).
  • Jeyakumar, K., & Chand, D. K. (2007). Simple and efficient method for the oxidation of sulfides to sulfones using hydrogen peroxide and a Mo(VI) based catalyst. Tetrahedron Letters, 48(44), 7857-7860.
  • Common Organic Chemistry. (n.d.). m-Chloroperoxybenzoic Acid (mCPBA).
  • Kim, H., et al. (2023). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molecules, 28(15), 5824.
  • O'Mahony, G. E., Ford, A., & Maguire, A. R. (2012).
  • Journal of Synthetic Chemistry. (2024).
  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid.
  • Gilo, J. M., & East, A. L. (2011). The Mechanism of Permanganate Oxidation of Sulfides and Sulfoxides. The Journal of Physical Chemistry A, 115(50), 14363–14374.
  • WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide.
  • Fukuda, N., & Ikemoto, T. (2021). Imide-Catalyzed Oxidation System: Sulfides to Sulfoxides and Sulfones. The Journal of Organic Chemistry, 86(17), 11846–11855.
  • Golchoubian, H., & Hosseinpoor, F. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 12(3), 304–311.
  • ChemicalBook. (n.d.). 4-Bromophenyl methyl sulfone synthesis.
  • USP Technologies. (n.d.).
  • Wang, Y., et al. (2019). Selective aerobic oxidation of sulfides to sulfoxides in water under blue light irradiation over Bi4O5Br2. Green Chemistry, 21(16), 4386-4391.
  • Sato, K., et al. (2001). Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions. Tetrahedron, 57(13), 2469-2476.
  • Organic Syntheses. (n.d.). Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin.
  • Organic Syntheses. (n.d.). fluoromethyl phenyl sulfone.
  • Deeming, A. S., et al. (2014). DABSO-Based, Three-Component, One-Pot Sulfone Synthesis. Organic Letters, 16(1), 150–153.
  • CN102924347A - Preparation method of phenyl methyl sulphone derivatives.

Sources

Method

Application Note: Advanced Alkylation of Amines Using [(3-Bromobutyl)sulfanyl]benzene

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol Introduction & Scope[(3-Bromobutyl)sulfanyl]benzene (CAS: 1394041-75-8)[1] is a highly...

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol

Introduction & Scope[(3-Bromobutyl)sulfanyl]benzene (CAS: 1394041-75-8)[1] is a highly versatile bifunctional building block utilized in medicinal chemistry to introduce a lipophilic phenylsulfanyl moiety via a branched aliphatic linker. The alkylation of primary and secondary amines with this reagent is a critical transformation for generating diverse pharmacophores. However, this reaction presents unique mechanistic complexities. Because the thioether sulfur is positioned gamma to the secondary bromide leaving group, the reaction is not a simple intermolecular substitution. This guide provides a comprehensive protocol, mechanistic insights, and optimization strategies to achieve high-yielding, regioselective amine alkylation.

Mechanistic Insights: The "Thietanium Trigger"

To master this alkylation, one must understand the competing kinetic and thermodynamic pathways. The alkylation of amines by[(3-Bromobutyl)sulfanyl]benzene involves a competition between direct intermolecular


 displacement and intramolecular Neighboring Group Participation (NGP).

As established by Eliel and Knox[1], 3-(alkylthio)propyl and butyl systems can undergo NGP to form a four-membered thietanium (thietane-onium) ion intermediate (RS-4 participation)[1]. Although the formation of a four-membered ring is enthalpically disfavored due to ring strain, the entropic advantage of an intramolecular reaction makes this a kinetically relevant pathway, particularly at elevated temperatures[2].

Once formed, the highly electrophilic thietanium ion is rapidly opened by the amine nucleophile. Because the intermediate is unsymmetrical, nucleophilic attack can occur at either the C3 position (yielding the direct substitution skeleton) or the C1 position (yielding a rearranged skeleton). Understanding this duality is paramount for controlling product distribution and anticipating regiomeric impurities.

Mechanism SM [(3-Bromobutyl)sulfanyl]benzene + Amine Thietanium Thietanium Ion (4-Membered Ring) SM->Thietanium NGP (Sulfur) Intramolecular SN2 Direct S_N2 Transition State SM->SN2 Intermolecular Attack Prod1 C3-Alkylated Product (Retention) Thietanium->Prod1 Attack at C3 Prod2 C1-Alkylated Product (Rearranged) Thietanium->Prod2 Attack at C1 SN2->Prod1 Br- Displacement

Mechanistic divergence: Direct S_N2 vs. NGP-driven thietanium formation in amine alkylation.

Experimental Design & Causality

To maximize the yield of the desired alkylated amine and suppress unwanted oligomerization or solvolysis, the reaction parameters must be tightly controlled:

  • Solvent Selection: Polar aprotic solvents (e.g., MeCN, DMF) are critical. They stabilize the transition state of the

    
     displacement and the charge-separated thietanium intermediate without acting as competing nucleophiles. Protic solvents (like MeOH) lead to solvolysis (ether formation) and must be avoided.
    
  • Base Selection: An inorganic base (e.g.,

    
    , 
    
    
    
    ) or a sterically hindered organic base (e.g., DIPEA) is required to scavenge the generated HBr. This prevents the protonation of the nucleophilic amine, which would otherwise stall the reaction.
  • Temperature and Concentration: Operating at moderate dilution (0.1 - 0.2 M) prevents intermolecular thioether-bromide oligomerization. Heating to 60–80 °C provides the necessary activation energy to overcome the steric hindrance of the secondary bromide.

Protocol: Alkylation of Primary/Secondary Amines

Workflow Step1 Step 1: Preparation Dissolve amine and base in polar aprotic solvent Step2 Step 2: Reagent Addition Dropwise addition of [(3-Bromobutyl)sulfanyl]benzene Step1->Step2 Step3 Step 3: Heating & Stirring Thermodynamic control (60-80°C for 12-18h) Step2->Step3 Step4 Step 4: Quench & Extraction Aqueous workup to remove salts and polar impurities Step3->Step4 Step5 Step 5: Purification Flash chromatography or crystallization Step4->Step5

Step-by-step experimental workflow for the optimal alkylation of amines.

Materials Required:
  • [(3-Bromobutyl)sulfanyl]benzene (1.0 equiv)

  • Primary or secondary amine (1.2 - 1.5 equiv)

  • Potassium carbonate (

    
    , 2.0 equiv, finely powdered and oven-dried)
    
  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

Step-by-Step Methodology:
  • Preparation of the Base Suspension: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend finely powdered

    
     (2.0 equiv) in anhydrous MeCN (to reach a final reaction concentration of 0.15 M).
    
  • Amine Addition: Add the primary or secondary amine (1.2 equiv) to the suspension. Stir at room temperature for 10 minutes to ensure uniform distribution and slight pre-activation.

  • Reagent Introduction: Dissolve [(3-Bromobutyl)sulfanyl]benzene (1.0 equiv) in a minimal amount of MeCN and add it dropwise to the reaction mixture over 15 minutes. Scientist Insight: Dropwise addition minimizes local concentration spikes, significantly reducing the risk of intermolecular oligomerization.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60 °C (for MeCN) or 80 °C (for DMF) under an inert nitrogen atmosphere. Monitor the reaction via LC-MS or TLC. Typical reaction times range from 12 to 18 hours.

  • Quench and Workup: Once the starting material is fully consumed, cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and quench with distilled water. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/EtOAc or DCM/MeOH gradient, depending on the polarity of the amine) to isolate the target alkylated product.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the optimization landscape, highlighting the causality between reaction conditions, overall yield, and regioselectivity.

EntrySolventBaseTemp (°C)Time (h)Yield (%)Regioselectivity (C3:C1)*
1DCMDIPEA25244595:5
2MeCN

60167885:15
3 DMF

80 12 89 80:20
4MeOHDIPEA601630N/A (Solvolysis)

*Note: Regioselectivity indicates the ratio of direct


 substitution (C3 attack) versus the rearranged product (C1 attack) resulting from the thietanium intermediate.

Troubleshooting & Stability Profiling

  • Low Yield / Incomplete Conversion: This is often due to amine protonation or poor nucleophilicity. Ensure the inorganic base is finely powdered and strictly anhydrous. For highly sterically hindered amines, adding a catalytic amount of Sodium Iodide (NaI, 0.1 equiv) can facilitate an in situ Finkelstein reaction, converting the secondary bromide to a more reactive iodide and bypassing the slower thietanium formation.

  • High Levels of Regioisomeric Impurities: If the rearranged C1-alkylated product is observed in unacceptable quantities, lower the reaction temperature and switch to a less polar solvent (e.g., THF). Less polar solvents disfavor the charge-separated thietanium intermediate, pushing the kinetic mechanism back toward direct

    
     displacement.
    

References

  • Eliel, E. L., & Knox, D. E. (1985). Neighboring group participation by sulfur involving four-membered-ring intermediates (RS-4). Journal of the American Chemical Society, 107(10), 2946-2952.[Link]

  • Jolivette, L. J., Kende, A. S., & Anders, M. W. (1998). Thietanium Ion Formation from the Food Mutagen 2-Chloro-4-(methylthio)butanoic Acid. Chemical Research in Toxicology, 11(7), 794-799.[Link]

Sources

Application

Application Note: Advanced Synthetic Strategies for Sulfur-Containing Heterocyclic Scaffolds

Introduction Sulfur-containing heterocycles, such as thiophenes and benzothiazoles, are privileged scaffolds in medicinal chemistry, agrochemicals, and materials science[1]. Their unique electronic properties and ability...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Sulfur-containing heterocycles, such as thiophenes and benzothiazoles, are privileged scaffolds in medicinal chemistry, agrochemicals, and materials science[1]. Their unique electronic properties and ability to participate in diverse non-covalent interactions make them critical pharmacophores in drug development[1]. This application note details two highly efficient, field-proven methodologies for synthesizing these scaffolds: the organocatalyzed multicomponent Gewald reaction and the modern, transition-metal-free photocatalytic cyclization of benzothiazoles.

Section 1: The Gewald Multicomponent Synthesis of 2-Aminothiophenes

Mechanistic Insights & Causality

The Gewald reaction is a classic one-pot, three-component condensation of a ketone/aldehyde, an active methylene nitrile (e.g., malononitrile), and elemental sulfur[2]. The reaction proceeds via a sequential mechanism:

  • Knoevenagel Condensation : The carbonyl compound and the nitrile condense to form an α,β-unsaturated nitrile. This is the rate-limiting and most critical step; if this step fails, the subsequent cyclization to form the thiophene ring cannot occur[3].

  • Thiolation : Elemental sulfur is activated by the base/catalyst and attacks the highly electrophilic γ-carbon of the Knoevenagel adduct.

  • Cyclization & Tautomerization : Intramolecular nucleophilic attack of the sulfur onto the cyano group forms the thiophene ring, followed by tautomerization to yield the stable 2-aminothiophene[3].

Historically, this required stoichiometric amounts of hazardous bases (e.g., morpholine) and high temperatures[3]. However, utilizing L-proline as a bifunctional organocatalyst provides a greener, highly efficient alternative[2]. L-proline facilitates the Knoevenagel condensation via iminium ion activation of the ketone, while its carboxylate group assists in the deprotonation of the active methylene, significantly accelerating the reaction at lower temperatures[2].

Workflow Diagram

G Ketone Ketone/Aldehyde Condensation Knoevenagel Condensation (L-Proline) Ketone->Condensation Nitrile Active Methylene Nitrile Nitrile->Condensation Adduct α,β-Unsaturated Nitrile Condensation->Adduct Thiolation Thiolation & Cyclization Adduct->Thiolation Sulfur Elemental Sulfur (S8) Sulfur->Thiolation Product 2-Aminothiophene Scaffold Thiolation->Product

Workflow and mechanistic logic of the Gewald multicomponent reaction.

Quantitative Data: Optimization Parameters

Table 1: Optimization of Reaction Parameters for 2-Aminothiophene Synthesis [2][3][4]

Catalyst / BaseSolventTemperature (°C)Time (h)Yield (%)Mechanistic Notes
Morpholine (1.0 eq)Ethanol702.065Standard classical conditions; prone to side reactions and lower yields.
Pyrrolidine (1.0 eq)DMF75 (Microwave)0.592Microwave-assisted; rapid kinetics but requires specialized laboratory equipment.
L-Proline (10 mol%)DMF601.584Optimal green conditions; bifunctional activation allows for low catalyst loading.
Protocol 1: L-Proline Catalyzed Synthesis of 2-Aminothiophenes

Self-Validating System: This protocol incorporates intermediate TLC checks to ensure the Knoevenagel adduct forms before sulfur activation, preventing unreacted sulfur from poisoning the workup[3].

  • Preparation : In an oven-dried 25 mL round-bottom flask, dissolve the ketone (1.0 mmol) and malononitrile (1.0 mmol) in 5.0 mL of anhydrous DMF[2].

  • Catalyst Addition : Add L-proline (10 mol%, 0.1 mmol) to the stirring solution[2].

  • Validation Check 1 : Stir the mixture at room temperature for 15 minutes. Monitor by TLC (Hexane:EtOAc 3:1). The disappearance of the starting ketone and the appearance of a new UV-active spot confirms the successful formation of the Knoevenagel adduct. Causality: Do not proceed until this adduct is formed, as premature sulfur addition leads to complex oligomeric mixtures and sluggish reactions[3].

  • Thiolation : Add elemental sulfur (

    
    , 1.1 mmol equivalent of S) in one portion[3].
    
  • Heating : Heat the reaction mixture to 60 °C and stir for 1.5 hours[2].

  • Validation Check 2 : Monitor by LC-MS. The target mass (

    
    ) of the 2-aminothiophene should be the dominant peak.
    
  • Workup : Cool to room temperature. Quench the reaction by pouring it into 20 mL of ice-cold distilled water. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (3 x 10 mL) to remove DMF, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification : Purify the crude residue via flash column chromatography (silica gel) to afford the pure 2-aminothiophene scaffold.

Section 2: Photocatalyst-Mediated Synthesis of Benzothiazoles

Mechanistic Insights & Causality

Benzothiazoles are traditionally synthesized via the condensation of 2-aminothiophenols with aldehydes or carboxylic acids under harsh oxidative conditions or using transition-metal catalysts. Modern green chemistry has shifted toward visible-light photoredox catalysis[5].

Using graphitic carbon nitride (


) or organic dyes (e.g., Riboflavin) as a photocatalyst under blue LED irradiation enables a metal-free Single Electron Transfer (SET) pathway[5][6].
  • Photoexcitation : The photocatalyst absorbs blue light, promoting an electron to the conduction band and leaving a hole in the valence band.

  • Radical Generation : The excited catalyst oxidizes the substrate (e.g., a thiobenzanilide or a mixture of 2-aminothiophenol and an aldehyde) to generate a highly reactive thiyl or imidoyl radical[5].

  • Cyclization : The radical undergoes rapid intramolecular cyclization[5].

  • Regeneration : A sacrificial oxidant (e.g.,

    
     from air or 
    
    
    
    ) accepts the electron, closing the catalytic cycle[5][6].
Workflow Diagram

G Light Visible Light (Blue LED) PC Photocatalyst (g-C3N4) Light->PC Excited Excited PC* PC->Excited Photon Absorption Excited->PC Catalyst Regeneration (O2) Substrate Aminothiophenol + Aldehyde Excited->Substrate Single Electron Transfer Radical Thiyl/Imidoyl Radical Substrate->Radical Cyclization Intramolecular Cyclization Radical->Cyclization Benzothiazole Benzothiazole Scaffold Cyclization->Benzothiazole

Photocatalytic cycle for the visible-light-mediated synthesis of benzothiazoles.

Quantitative Data: Photocatalytic Systems

Table 2: Comparison of Photocatalytic Systems for Benzothiazole Synthesis [5][6]

PhotocatalystLight SourceOxidantTime (min)Yield (%)Environmental Impact
Riboflavin TetraacetateBlue LED (450 nm)

12075-85Low (Naturally derived organic dye).
Eosin YGreen LED (530 nm)Air18060-70Moderate (Slower kinetics, moderate yields).

(Graphitic C-N)
Blue LED (460 nm)

(Air)
1589-97Very Low (Recyclable, metal-free, rapid).
Protocol 2: Catalyzed Aerobic Synthesis of Benzothiazoles

Self-Validating System: The use of an open-air system ensures continuous oxidant supply, while the heterogeneous nature of


 allows for visual confirmation of catalyst dispersion and easy recovery[6].
  • Preparation : In a 10 mL borosilicate glass vial equipped with a magnetic stir bar, add 2-aminothiophenol (1.0 mmol) and the corresponding aromatic aldehyde (1.0 mmol)[6].

  • Solvent & Catalyst : Add 5.0 mL of Ethanol, followed by 15 mg of

    
     powder. Causality: Ethanol is chosen as a green solvent that adequately solubilizes the organic precursors while keeping the 
    
    
    
    catalyst fully heterogeneous for easy post-reaction recovery[6].
  • Aeration : Leave the vial open to the atmosphere or fit with a pierced septum to ensure a continuous supply of molecular oxygen, which acts as the terminal electron acceptor[6].

  • Irradiation : Place the vial in a photoreactor equipped with a 24W Blue LED strip (λ = 460 nm). Stir vigorously at room temperature for 15 minutes[6].

  • Validation Check : Turn off the LED. The reaction mixture should show complete consumption of the aldehyde by TLC (Hexane:EtOAc 4:1).

  • Workup & Catalyst Recovery : Centrifuge the mixture at 4000 rpm for 5 minutes to pellet the

    
     catalyst. Decant the supernatant. Wash the catalyst pellet with ethanol (2 x 2 mL) and save for the next reaction cycle. Note: The catalyst maintains high activity after being recycled multiple times without significant degradation[6].
    
  • Purification : Concentrate the combined supernatants in vacuo and recrystallize the crude product from hot ethanol to afford the pure 2-substituted benzothiazole in excellent yield (89-97%)[6].

References

  • Review on the Synthesis and Diverse Applications of Biologically Significant Sulfur-Containing Heterocycles Neuroquantology
  • An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline Organic Chemistry Portal
  • Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes BenchChem
  • Microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions HETEROCYCLES
  • Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review ChemRxiv
  • Visible light-induced synthesis of benzothiazole derivatives using graphitic carbon nitride as a recyclable metal-free photocatalyst ResearchG

Sources

Technical Notes & Optimization

Troubleshooting

removing unreacted thiophenol from sulfide synthesis mixtures

A Guide for Researchers, Scientists, and Drug Development Professionals on the Removal of Unreacted Thiophenol Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that the success of...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Removal of Unreacted Thiophenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that the success of a synthesis is often determined by the effectiveness of the purification. The synthesis of organic sulfides frequently involves the use of thiophenol, a potent nucleophile that is unfortunately also a malodorous and often persistent impurity in the final reaction mixture.

This guide is designed to provide you with both the foundational knowledge and the practical, field-tested protocols to effectively remove unreacted thiophenol from your reaction mixtures. We will move beyond simple step-by-step instructions to explore the chemical principles that govern each purification strategy, enabling you to troubleshoot unforeseen challenges and adapt these methods to your specific needs.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the workup and purification of your sulfide product.

Q1: My crude ¹H-NMR shows a significant amount of unreacted thiophenol after a standard aqueous workup. What is the most reliable method to remove it?

Root Cause Analysis: The persistence of thiophenol after a simple water or brine wash is expected. While your organic sulfide product is likely neutral and hydrophobic, thiophenol possesses a unique chemical handle: its acidity. Thiophenol is significantly more acidic than its alcohol analog, phenol, with a pKa of approximately 6.62 in water.[1][2] This acidity is the key to its efficient removal.

Solution: Basic Aqueous Extraction By washing your organic reaction mixture with a dilute aqueous base, you can selectively deprotonate the thiophenol to form the sodium thiophenolate salt (PhS⁻Na⁺). This salt is ionic and thus highly soluble in the aqueous phase, effectively pulling it out of the organic layer where your desired neutral product remains.

Experimental Protocol 1: Rigorous Basic Aqueous Extraction
  • Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, diethyl ether). Transfer the solution to a separatory funnel.

  • First Basic Wash: Add an equal volume of 1 M sodium hydroxide (NaOH) solution. Stopper the funnel and invert it gently several times to mix, periodically venting to release any pressure.

    • Scientist's Note: Vigorous shaking can lead to emulsions, especially if your product has surfactant-like properties. Gentle, consistent inversions are sufficient.

  • Phase Separation: Allow the layers to fully separate. Drain the lower aqueous layer.

  • Repeat Washes: Repeat the wash with 1 M NaOH solution at least two more times. The thiophenol is often stubbornly present, and multiple washes are crucial for complete removal.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This helps to remove any residual water and dissolved base from the organic phase.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

    • Safety Note: Thiophenol has a very low odor threshold.[3] It is advisable to vent the rotary evaporator into a bleach trap to neutralize the volatile thiol odor.

  • Verification: Obtain a ¹H-NMR or GC-MS of your product to confirm the absence of thiophenol before proceeding to further purification steps like column chromatography.

Q2: I've tried basic washes, but I still have trace amounts of thiophenol. My product is also sensitive to strong bases. What are my options?

Root Cause Analysis: If your target molecule contains base-labile functional groups (e.g., esters, β-lactams), repeated washes with strong bases like NaOH can cause hydrolysis and reduce your yield. Furthermore, for removing the final traces of thiophenol, a chemical "scavenging" approach can be more effective than relying solely on liquid-liquid extraction.

Solution 1: Use a Milder Base You can often replace 1 M NaOH with a milder base like a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M solution of potassium carbonate (K₂CO₃). While less effective than NaOH due to the pH difference, multiple washes can still remove a significant amount of thiophenol without jeopardizing sensitive functional groups.

Solution 2: Chemical Quenching (Alkylation) This method converts the problematic thiol into a new, non-acidic species with different physical properties, making it easier to separate. By adding a reactive electrophile, you can alkylate the thiophenol.

Experimental Protocol 2: Thiophenol Scavenging via Alkylation
  • Pre-treatment: After the initial reaction is complete, and before performing an aqueous workup, add 1.5 to 2.0 equivalents (relative to the suspected amount of residual thiophenol) of iodoacetamide to the crude reaction mixture.[4]

  • Reaction: Stir the mixture at room temperature for 30-60 minutes. The highly nucleophilic thiophenol will react with the iodoacetamide to form S-phenyl-2-amino-2-oxoethyl sulfide.

  • Workup: Proceed with a standard aqueous workup. The newly formed thioether is not acidic and will have a different polarity, making it easily separable from your desired product by flash column chromatography.

Q3: My sulfide product and thiophenol are co-eluting during flash column chromatography. How can I improve the separation?

Root Cause Analysis: Co-elution occurs when the product and the impurity have very similar polarities and affinities for the stationary phase (silica gel). Simply trying more of the same solvent system is unlikely to resolve the issue.

Solution 1: Oxidize the Thiophenol Before chromatography, you can selectively oxidize the remaining thiophenol to diphenyl disulfide. The disulfide is significantly less polar and more symmetrical than thiophenol, which drastically changes its retention factor (Rf) on silica gel.

Experimental Protocol 3: Pre-Chromatography Oxidation
  • Dissolution: Dissolve the crude product in a suitable organic solvent.

  • Oxidation: While stirring in an open flask, add a few crystals of iodine (I₂) and a small amount of a weak base like triethylamine. The reaction is often rapid, indicated by the disappearance of the iodine color. Alternatively, simply stirring the crude mixture in an organic solvent with a mild base under an air atmosphere can also facilitate oxidation to the disulfide.[2]

  • Purification: Concentrate the mixture and purify directly by flash column chromatography. The diphenyl disulfide will typically elute much earlier (higher Rf) than the more polar thiophenol.

Solution 2: Utilize Scavenger Resins For high-value products where yield is critical, solid-phase scavengers offer a clean and efficient solution. Thiol-scavenging resins contain functional groups (e.g., electrophilic sites) that covalently bind to thiols.

  • Resin Selection: Choose a commercially available thiol scavenger resin.

  • Scavenging: Add the resin to a solution of your crude product and stir or agitate the mixture for a few hours at room temperature.[4]

  • Removal: Simply filter off the resin. The thiophenol remains bound to the solid support.

  • Concentration: Concentrate the filtrate to obtain your purified product, free of thiophenol.

Frequently Asked Questions (FAQs)

Q: What are the key physical properties of thiophenol that are important for purification?

A: Understanding the physical properties of thiophenol is fundamental to designing an effective purification strategy. The most relevant data are summarized below.

PropertyValueSignificance for Purification
Molar Mass 110.17 g/mol [1]Relevant for mass spectrometry and boiling point considerations.
Boiling Point 169 °C[1][5][6]Allows for removal by distillation if the desired product has a significantly different boiling point.
Density 1.077 g/mL[1]Denser than water, but this is less relevant as it is typically dissolved in an organic solvent during extraction.
pKa 6.62 (in H₂O)[1][2]Crucial Property. This acidity allows for selective removal using basic aqueous solutions.
Solubility Insoluble in water; soluble in most organic solvents and aqueous bases.[1][3][7][8]Forms the basis for liquid-liquid extraction protocols.
Q: Why is thiophenol so acidic?

A: The acidity of thiophenol (pKa ≈ 6.62) is markedly greater than that of phenol (pKa ≈ 9.95).[1][2] This difference is due to two main factors:

  • Bond Strength: The S-H bond is longer and weaker than the O-H bond. This is because sulfur is a larger atom than oxygen, leading to less effective orbital overlap with hydrogen. A weaker bond requires less energy to break, facilitating the release of the proton (H⁺).

  • Anion Stability: The resulting thiophenolate anion (PhS⁻) is more stable than the corresponding phenoxide anion (PhO⁻). The negative charge is distributed over a larger, more polarizable sulfur atom, which is a stabilizing effect.

This enhanced acidity makes thiophenol readily reactive with bases, a property that is exploited in the most common purification methods.

Q: What safety precautions are necessary when handling thiophenol and its waste?

A: Thiophenol is toxic and has an extremely unpleasant and pervasive odor.[3][5][6] All manipulations should be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

  • Waste Neutralization: The most significant hazard during workup is the release of the foul-smelling thiol.

    • Aqueous Waste: All aqueous layers from basic washes will contain sodium thiophenolate. Before disposal, this waste should be treated with an oxidizing agent like household bleach (sodium hypochlorite) or hydrogen peroxide in the fume hood until the odor is gone.

    • Glassware: Any glassware contaminated with thiophenol should be rinsed with bleach before being washed normally.[9]

    • Rotary Evaporator: As mentioned, the exhaust from a rotary evaporator should be passed through a bleach trap to prevent the release of odors into the laboratory.[9][10]

Workflow Visualization

To assist in selecting the most appropriate purification strategy, the following decision tree illustrates a logical workflow based on the properties of your desired sulfide product.

Thiophenol_Removal_Workflow start Crude Mixture Containing Unreacted Thiophenol q1 Is the product stable to aqueous base (e.g., no hydrolyzable esters)? start->q1 a1_yes Basic Aqueous Extraction (Protocol 1) q1->a1_yes Yes a1_no Consider Milder Base (NaHCO3) or Proceed to Other Methods q1->a1_no No q2 Is thiophenol still present after extraction? a1_yes->q2 a1_no->q2 a2_no Proceed to Final Purification (Chromatography, Recrystallization, etc.) q2->a2_no No a2_yes Trace Amounts of Thiophenol Remain q2->a2_yes Yes q3 Choose a Scavenging Method a2_yes->q3 scav_chem Chemical Quenching (Protocol 2 or 3) q3->scav_chem scav_resin Solid-Phase Scavenger Resin q3->scav_resin scav_distill Is the product non-volatile? q3->scav_distill distill_yes Distillation / Steam Distillation scav_distill->distill_yes Yes

Caption: A decision tree for selecting the optimal thiophenol removal strategy.

References
  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link].

  • Wikipedia. Thiophenol. Available at: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7969, Thiophenol. Available at: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. Thiophenol in Organic Synthesis: Facilitating Thioether and Disulfide Formation. Available at: [Link].

  • LookChem. THIOPHENOL. Available at: [Link].

  • Relic Chemicals. High-quality Thiophenol in Mumbai, India. Available at: [Link].

  • Google Patents. US3490998A - Purification of thiophenols by azeotropic distillation with a paraffin entrainer.
  • PrepChem.com. Preparation of thiophenol (benzenethiol; mercaptobenzene; phenyl mercaptan). Available at: [Link].

  • Google Patents. US2339576A - Separation of phenols from thiophenols.
  • ACS Publications. Development of a Raman-Based Test for Rapid Thiol Scavenger Detection in Oil and Gas Applications | Energy & Fuels. Available at: [Link].

  • Polypeptide. Benzylthiols as scavengers in TFA cleavages of peptide resins. Available at: [Link].

  • University of Rochester, Department of Chemistry. Reagents & Solvents: How to Work with Thiols. Available at: [Link].

  • Oxford Biomedical Research. GT40c Thiol Scavenger. Available at: [Link].

  • Reddit. r/OrganicChemistry - Removal of Smelly Thiol via Extraction?. Available at: [Link].

Sources

Optimization

Technical Support Center: Regioselective 3-Bromobutyl Chain Attachment

Welcome to the Advanced Synthesis Support Module. Topic: Controlling Regioselectivity in Alkylation using 1,3-Dibromobutane.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Topic: Controlling Regioselectivity in Alkylation using 1,3-Dibromobutane. Reference ID: SOP-3BB-REGIO-01 Status: Active Guide.

The Mechanistic Basis (The "Why")

Achieving high regioselectivity when attaching a 3-bromobutyl chain relies on exploiting the kinetic differences between the two electrophilic sites on 1,3-dibromobutane.

The Electrophile: 1,3-Dibromobutane

This molecule possesses two distinct electrophilic carbons:

  • C1 (Primary Bromide): Unhindered, highly reactive toward

    
     attack.
    
  • C3 (Secondary Bromide): Sterically hindered by the methyl group, significantly slower in

    
     reactions, but prone to 
    
    
    
    elimination.
The Kinetic Hierarchy

To synthesize the target 1-(3-bromobutyl)-derivative , your nucleophile must attack C1 exclusively.

  • Path A (Desired):

    
     at C1. Fast at moderate temperatures.
    
  • Path B (Undesired):

    
     at C3. Slow due to steric hindrance (branching).[1]
    
  • Path C (Critical Failure):

    
     Elimination at C3. Triggered by strong bases or high heat, leading to 4-bromo-1-butene or butadienyl byproducts.
    
Visualization: Reaction Pathways

ReactionPathways Start 1,3-Dibromobutane + Nucleophile (Nu-H) C1_Attack Path A: C1 Attack (Primary) FAST (Kinetic Control) Start->C1_Attack Mild Base, <60°C C3_Attack Path B: C3 Attack (Secondary) SLOW (Steric Hindrance) Start->C3_Attack Long reaction time Elimination Path C: E2 Elimination Triggered by Strong Base/Heat Start->Elimination Strong Base (NaH/KOtBu) or High T (>80°C) Product Target: 1-(3-bromobutyl)-Nu (Secondary Br Intact) C1_Attack->Product WrongIsomer Impurity: 3-(1-bromobutyl)-Nu C3_Attack->WrongIsomer Alkene Side Product: 4-bromo-1-butene Elimination->Alkene

Figure 1: Kinetic landscape of 1,3-dibromobutane alkylation. Path A is the target workflow.

Experimental Protocol (SOP)

Objective: Attach a 3-bromobutyl chain to a generic nucleophile (Phenol/Amine/Indole) while preserving the secondary bromide.

Reagents & Stoichiometry Table
ComponentEquivalentsRoleNotes
Nucleophile 1.0 eqSubstrateDry thoroughly before use.
1,3-Dibromobutane 3.0 - 5.0 eq ElectrophileCRITICAL: Excess prevents dimerization (Nu-Linker-Nu).
Base 1.5 - 2.0 eqDeprotonatorUse

or

. Avoid NaH or alkoxides.
Solvent [0.1 M]MediumDMF (fastest), Acetonitrile (cleanest), Acetone (mildest).
Step-by-Step Workflow
  • Preparation:

    • Dissolve the Nucleophile (1.0 eq) in anhydrous Acetonitrile or DMF (concentration ~0.1 M).

    • Add Base (

      
      , 2.0 eq). Stir for 15 minutes at Room Temperature (RT) to generate the active nucleophilic species.
      
  • Electrophile Addition (The "Dilution" Trick):

    • Add 1,3-dibromobutane (3.0–5.0 eq) in a single portion.

    • Why Excess? A high concentration of dibromide ensures the nucleophile collides with a fresh dibromide molecule (forming mono-alkylated product) rather than colliding with an already-reacted product (which would lead to a dimer).

  • Reaction:

    • Stir at RT to 50°C .

    • Monitor: Check LCMS/TLC at 2 hours.

    • Stop Condition: Stop when the starting nucleophile is consumed. Do not push for 100% conversion if it requires boiling; you will trigger elimination.

  • Workup:

    • Filter off the solid base.

    • Concentrate the solvent.

    • Purification: The excess 1,3-dibromobutane is a liquid (bp ~176°C). It can be removed via high-vacuum distillation or column chromatography (it usually elutes with the solvent front in non-polar mobile phases).

Troubleshooting Guide

Issue: "I am seeing a product with mass [M-HBr] (Elimination)."

  • Diagnosis: You have triggered Path C (Figure 1).

  • Root Cause: The base is too strong (acting as a base rather than just a deprotonator) or the temperature is too high.

  • Fix:

    • Switch from

      
       to 
      
      
      
      (mild) or
      
      
      (very mild).
    • Lower temperature by 10-20°C.

    • Ensure your solvent is dry (hydroxide generated from water can act as a base).

Issue: "I am isolating a dimer (Nu-Linker-Nu)."

  • Diagnosis: Bis-alkylation.

  • Root Cause: Localized high concentration of Nucleophile relative to Electrophile.

  • Fix:

    • Increase 1,3-dibromobutane to 5.0 - 10.0 equivalents.

    • Reverse Addition: Add the Nucleophile/Base mixture dropwise into a solution of the 1,3-dibromobutane. This ensures the nucleophile is always in a "sea" of electrophile.

Issue: "The reaction is too slow at C1."

  • Diagnosis: Poor nucleophilicity.[2]

  • Fix: Add a catalyst.

    • Finkelstein Condition: Add 0.1 eq of NaI (Sodium Iodide).

    • Mechanism:[2][3][4][5][6][7][8][9] Iodide displaces the C1-Bromide to form C1-Iodide (more reactive). It reacts faster at C1 than C3, preserving regioselectivity while accelerating the rate.

Troubleshooting Decision Tree

Troubleshooting Problem Identify Issue Elimination Alkene Byproduct detected? Problem->Elimination Dimer Dimer (Nu-Linker-Nu) detected? Problem->Dimer Slow Reaction < 10% conversion? Problem->Slow Sol_Elim 1. Lower Temp 2. Use Weaker Base (K2CO3) Elimination->Sol_Elim Sol_Dimer 1. Increase Dibromide (5-10 eq) 2. Reverse Addition Order Dimer->Sol_Dimer Sol_Slow 1. Add 10 mol% NaI (Finkelstein) 2. Switch to DMF Slow->Sol_Slow

Figure 2: Diagnostic flow for common alkylation failures.

Frequently Asked Questions (FAQs)

Q: Can I use NaH (Sodium Hydride) to speed this up? A: Not recommended. NaH is a strong, non-nucleophilic base. While it deprotonates your nucleophile quickly, it also promotes


 elimination of the secondary bromide on the linker, leading to terminal alkenes. Stick to carbonate bases (

,

) for chemoselectivity.

Q: Why do I need 3-5 equivalents of the dibromide? Can I recover the excess? A: You need excess to statistically favor mono-alkylation. If the ratio is 1:1, as soon as the product forms, it competes with the starting material for the remaining nucleophile. Yes, 1,3-dibromobutane is stable and non-polar; it can be recovered via distillation or flushed out early during column chromatography.

Q: My nucleophile has two sites (e.g., an imidazole or amide). Will it cyclize? A: It is possible but sterically difficult. Forming a 7-membered ring (bridging C1 and C3) is kinetically slower than intermolecular alkylation. However, if you observe cyclization, run the reaction more concentrated (1.0 M) to favor intermolecular reaction over intramolecular cyclization, or use a protecting group on the second nucleophilic site.

Q: Does the stereochemistry of the C3 position matter? A: Commercial 1,3-dibromobutane is usually racemic. The


 reaction at C1 does not affect the chiral center at C3. If you require a specific enantiomer (e.g., for a drug candidate), you must source enantiopure 1,3-dibromobutane (often made from chiral 1,3-butanediol). Note that if you accidentally trigger 

at C3, you will invert that center.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Defines the reactivity order of primary vs. secondary halides in reactions).
  • BenchChem. (2025).[4] A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Bromoalkanes. Link (Confirmed kinetic data: Primary > Secondary >> Tertiary).

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism and Rate Laws. Link (Detailed mechanistic breakdown of steric hindrance effects).

  • Wang, X., et al. (2009).[10] Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. Organic Letters, 11(23), 5460-5493. Link (Demonstrates regioselective alkylation using potassium carbonate in DMF).

  • Chemistry LibreTexts. (2024). Elimination Reactions: Zaitsev's Rule and E2 Mechanisms. Link (Explains the competition between substitution and elimination with secondary halides).

Sources

Reference Data & Comparative Studies

Validation

Halogen Scanning in Drug Design: A Comparison Guide to ¹H NMR Chemical Shifts of the 3-Bromobutyl Methine Proton

In medicinal chemistry and drug development, halogen scanning—the systematic substitution of fluorine, chlorine, bromine, and iodine—is a critical strategy for modulating a drug candidate's lipophilicity, metabolic stabi...

Author: BenchChem Technical Support Team. Date: February 2026

In medicinal chemistry and drug development, halogen scanning—the systematic substitution of fluorine, chlorine, bromine, and iodine—is a critical strategy for modulating a drug candidate's lipophilicity, metabolic stability, and target binding affinity. When utilizing the 3-halobutyl group as a flexible linker or pharmacophore, the ¹H NMR chemical shift of the C3 methine proton (–CHX–) serves as a direct, quantifiable metric of the halogen's electronic influence on the carbon backbone.

This guide objectively compares the NMR performance characteristics of the 3-bromobutyl synthon against its fluorinated, chlorinated, and iodinated alternatives, providing researchers with the experimental data and mechanistic causality required for accurate spectral assignment.

The Causality of Deshielding: Inductive vs. Heavy Atom Effects

To accurately interpret the ¹H NMR spectrum of a 3-bromobutyl group, one must understand the dual forces dictating the chemical shift of its methine proton.

  • The Inductive Effect: Halogens withdraw electron density through the sigma bond network. This deshields the methine proton, shifting its resonance downfield from a standard alkane baseline (~1.5 ppm).

  • The Heavy Atom Effect (Magnetic Anisotropy): As halogens increase in size (from Cl to I), their massive, polarizable electron clouds generate localized magnetic fields. This steric crowding and magnetic anisotropy cause significant downfield shifts that can override pure electronegativity rules.

Product Comparison: 3-Bromobutyl vs. Halogen Alternatives

When comparing the 3-bromobutyl building block to alternative halobutyl synthons, the methine proton reveals a counterintuitive but highly diagnostic trend:

  • 3-Fluorobutyl (The Inductive Extreme): Fluorine's immense electronegativity (Pauling EN = 3.98) dominates the system. It strips electron density away from the methine proton, pushing the chemical shift to an extreme downfield position of ~4.77 ppm [4]. Furthermore, the large geminal coupling (

    
     Hz) splits the signal into a complex doublet of multiplets.
    
  • 3-Chlorobutyl (The Baseline): Chlorine (EN = 3.16) exerts a strong inductive pull, shifting the methine proton to ~3.97 ppm [2]. Because chlorine lacks the massive electron cloud of heavier halogens, this shift is almost entirely inductive.

  • 3-Bromobutyl (The Anisotropic Sweet Spot): Despite bromine (EN = 2.96) being less electronegative than chlorine, the methine proton in a 3-bromobutyl group shifts further downfield to 4.06–4.09 ppm [1]. This is the Heavy Atom Effect in action: the steric deshielding and magnetic anisotropy of bromine's larger electron cloud outpace the reduction in inductive pull.

  • 3-Iodobutyl (The Steric Extreme): Iodine (EN = 2.66) has an electronegativity similar to carbon, yet the methine proton shifts even further downfield to ~4.16 ppm [3]. Here, the inductive effect is negligible; the shift is entirely governed by the massive steric bulk and diamagnetic anisotropy of the iodine atom.

Quantitative Data Summary

The following table summarizes the comparative performance and spectral characteristics of the methine proton across different 3-halobutyl synthons.

Halogen SynthonPauling ElectronegativityMethine Proton Chemical Shift (δ, ppm)MultiplicityPrimary Coupling Constants (Hz)
3-Fluorobutyl 3.984.70 – 4.80Doublet of multiplets (dm)

,

3-Chlorobutyl 3.163.95 – 4.05Sextet (h)

3-Bromobutyl 2.964.05 – 4.15Sextet (h)

3-Iodobutyl 2.664.15 – 4.25Sextet (h)

Visualizing the Spin System

The 3-bromobutyl methine proton typically appears as a sextet (or a complex multiplet resembling a sextet). This is due to spin-spin coupling with the adjacent C4 methyl group (3 protons) and the C2 methylene group (2 protons). Because the coupling constants are nearly identical (


 Hz), the 

rule applies (

).

CouplingNetwork C4 C4 Methyl (CH3) δ ~1.7 ppm Doublet C3 C3 Methine (CH-Br) δ ~4.09 ppm Sextet C4->C3 ³J_HH ≈ 6.6 Hz C2 C2 Methylene (CH2) δ ~2.0 ppm Multiplet C2->C3 ³J_HH ≈ 6.5 Hz

Spin-spin coupling network of the 3-bromobutyl group highlighting C3 methine interactions.

Experimental Protocol: Self-Validating High-Resolution ¹H NMR Workflow

To accurately resolve the second-order coupling effects of the 3-bromobutyl methine proton, standard benchtop NMR (60 MHz) is insufficient due to signal overlap (roofing effects). A high-field spectrometer (≥400 MHz) is required.

The protocol described below is a self-validating system . By incorporating Tetramethylsilane (TMS) as an internal standard (0.00 ppm) and cross-referencing the residual solvent peak of CDCl₃ (7.26 ppm), any magnetic field drift (


 inhomogeneity) or temperature fluctuation is instantly detectable. If the distance between these peaks deviates from exactly 7.26 ppm, the system flags the run as invalid, ensuring absolute chemical shift accuracy.
Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the 3-bromobutyl-containing compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.05% v/v TMS. Transfer the solution to a high-quality 5 mm NMR tube, ensuring no particulate matter is present to avoid magnetic susceptibility artifacts.

  • Tuning and Matching: Insert the sample into a 600 MHz NMR spectrometer. Perform automatic tuning and matching (ATM) for the ¹H channel to optimize the probe's resonance circuit for the specific dielectric constant of the sample.

  • Locking and Shimming: Lock the spectrometer frequency to the deuterium signal of the CDCl₃ solvent. Execute gradient shimming (e.g., TopShim) to achieve a highly homogeneous magnetic field. Validation Check: The TMS peak full-width at half-maximum (FWHM) must be < 0.8 Hz.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 30° pulse (zg30).

    • Relaxation Delay (D1): 2.0 seconds. This ensures complete longitudinal relaxation (

      
      ) of the methine proton, allowing for accurate integration.
      
    • Number of Scans (NS): 16 (provides an optimal signal-to-noise ratio for resolving the fine sextet splitting).

    • Spectral Width: 12 ppm (centered at 5.0 ppm).

  • Processing and Deconvolution: Apply a Fourier Transform with a zero-filling factor of 2 (expanding to 64k data points) for enhanced digital resolution. Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz. Phase and baseline correct the spectrum manually. Extract the chemical shift at the exact center of the methine multiplet and calculate the

    
     coupling constants.
    

NMRWorkflow S1 1. Sample Preparation Dissolve 15 mg sample in 0.6 mL CDCl3 Add 0.05% v/v TMS internal standard S2 2. NMR Acquisition (600 MHz) Pulse Sequence: zg30 | D1: 2.0 s Scans: 16 | Temp: 298 K S1->S2 S3 3. Spectral Processing Zero-filling to 64k points | Apodization (LB=0.3 Hz) Phase & Baseline Correction S2->S3 S4 4. Multiplet Deconvolution Calibrate TMS to 0.00 ppm Extract δ (4.09 ppm) and ³J couplings S3->S4

Self-validating high-field 1H NMR experimental workflow for accurate multiplet resolution.

References

  • Beilstein Journal of Organic Chemistry. "Rasta resin–triphenylphosphine oxides and their use as recyclable heterogeneous reagent precursors in halogenation reactions." Beilstein-Journals.org. Available at: [Link]

  • UCSD Chemistry & Biochemistry. "Chapter 5: NMR - Organic Chemistry." University of California, San Diego. Available at: [Link]

  • ePrints Soton. "Skipped fluorination motifs: synthesis of building blocks, and comparison of lipophilicity trends." University of Southampton. Available at: [Link]

Comparative

A Senior Application Scientist's Guide to Differentiating C-S and C-Br Bonds via Infrared Spectroscopy

Abstract For researchers and professionals in drug development and organic synthesis, the unambiguous identification of functional groups is a cornerstone of molecular characterization. Among the various spectroscopic te...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers and professionals in drug development and organic synthesis, the unambiguous identification of functional groups is a cornerstone of molecular characterization. Among the various spectroscopic techniques available, Fourier Transform Infrared (FT-IR) spectroscopy provides a rapid and powerful method for probing the vibrational modes of molecules. This guide offers an in-depth comparison of the characteristic infrared spectral features of Carbon-Sulfur (C-S) and Carbon-Bromine (C-Br) bonds. We will delve into the theoretical underpinnings of their absorption frequencies, discuss the practical challenges in their identification, and provide a validated experimental workflow for acquiring and interpreting high-quality spectral data.

The Fundamental Principles: Why C-S and C-Br Appear in the Far-IR

Infrared spectroscopy operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes, provided that the vibration causes a change in the molecule's dipole moment[1][2].

The position of an absorption band in an IR spectrum is primarily governed by two factors, analogous to a simple harmonic oscillator:

  • Bond Strength: Stronger bonds vibrate at higher frequencies (higher wavenumbers).

  • Atomic Masses: Bonds between heavier atoms vibrate at lower frequencies (lower wavenumbers)[1].

This second factor is paramount for understanding the spectral locations of C-S and C-Br bonds. Both sulfur (atomic mass ≈ 32 amu) and bromine (atomic mass ≈ 80 amu) are significantly heavier than carbon (≈ 12 amu) or hydrogen (≈ 1 amu). Consequently, their stretching vibrations absorb in the low-frequency "fingerprint region" of the spectrum (typically < 1350 cm⁻¹), an area often crowded with various bending and stretching vibrations that can make peak assignment challenging[3][4].

Spectral Characteristics: A Head-to-Head Comparison

While both bonds appear in a similar region, their IR signatures have distinct characteristics that allow for their differentiation.

The Carbon-Bromine (C-Br) Stretching Vibration

The C-Br stretch is one of the more reliable signals in the far-IR region. Due to the large mass of the bromine atom, this vibration consistently appears at very low wavenumbers.

  • Frequency Range: The characteristic absorption for the C-Br stretching vibration is found in the range of 690-500 cm⁻¹ [5][6][7].

  • Intensity: The significant difference in electronegativity between carbon (2.55) and bromine (2.96) creates a polar bond. The vibration of this bond results in a substantial change in the dipole moment, leading to a strong and readily identifiable absorption peak [5].

  • Example Spectrum: 1-Bromobutane: In the spectrum of 1-bromobutane, a distinct, strong peak corresponding to the C-Br stretch is observable between 550 and 750 cm⁻¹[3].

The Carbon-Sulfur (C-S) Stretching Vibration

The identification of the C-S stretch is often more challenging. Its position is less consistent, and its intensity is notably weaker than that of the C-Br bond.

  • Frequency Range: The C-S stretching vibration typically absorbs in the range of 800-600 cm⁻¹ . For thiols (R-SH), the S-H stretch is a more prominent feature, appearing as a weak, sharp band near 2550 cm⁻¹[8]. The C-S stretch itself can be difficult to pinpoint; for instance, in thiophenol, it has been assigned to a band at 698 cm⁻¹[8].

  • Intensity: The electronegativity difference between carbon (2.55) and sulfur (2.58) is minimal. This lack of significant bond polarity means that the C-S stretching vibration produces only a small change in the dipole moment, resulting in a weak to medium, and sometimes unobservable, absorption peak . This is a critical differentiating factor from the strong C-Br absorption.

Comparative Data Summary

The following table provides a concise summary of the key distinguishing features of C-S and C-Br IR absorptions.

FeatureCarbon-Sulfur (C-S) BondCarbon-Bromine (C-Br) BondCausality & Expert Insight
Wavenumber Range 800 - 600 cm⁻¹690 - 500 cm⁻¹The significantly higher mass of Bromine (≈80 amu) compared to Sulfur (≈32 amu) pushes the C-Br vibration to a lower frequency.
Intensity Weak to MediumStrongThe greater electronegativity difference in the C-Br bond leads to a larger change in dipole moment during vibration, causing a more intense absorption.
Diagnostic Reliability Low to ModerateHighThe C-S peak is often weak and located in the crowded fingerprint region, making it easily obscured. The C-Br peak is strong and typically more distinct.
Associated Peaks S-H stretch (in thiols) at ~2550 cm⁻¹ (weak, sharp)NoneThe presence of a weak S-H peak can be a crucial secondary confirmation for the presence of a thiol group.

Workflow for Spectral Interpretation

For a researcher tasked with identifying a C-S or C-Br bond, a systematic approach is essential. The following workflow outlines the decision-making process.

IR_Analysis_Workflow Diagram: Workflow for C-S vs. C-Br Identification start Acquire High-Quality IR Spectrum region_check Examine 600-800 cm⁻¹ Region start->region_check peak_found Peak(s) Present? region_check->peak_found no_peak C-S and C-Br Unlikely peak_found->no_peak No intensity_check Analyze Peak Intensity peak_found->intensity_check Yes strong_peak Peak is Strong? intensity_check->strong_peak weak_peak Peak is Weak to Medium strong_peak->weak_peak No cbr_confirm High Likelihood of C-Br Bond. Check 500-690 cm⁻¹ range. strong_peak->cbr_confirm Yes cs_check Possible C-S Bond. Look for corroborating evidence. weak_peak->cs_check sh_check Is a weak, sharp peak present at ~2550 cm⁻¹? cs_check->sh_check cs_confirm High Likelihood of Thiol (R-SH). C-S bond is present. sh_check->cs_confirm Yes cs_uncertain C-S assignment is uncertain. Consider other techniques (e.g., MS, NMR). sh_check->cs_uncertain No

Caption: Decision tree for identifying C-S and C-Br bonds in an IR spectrum.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum using ATR

To ensure data is reliable and reproducible, a validated protocol is necessary. Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation for liquids and solids.

Objective: To obtain a clean, high-resolution FT-IR spectrum of an organic compound to identify C-S or C-Br functional groups.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a Diamond or Germanium ATR accessory.

Methodology:

  • Instrument Preparation & Background Scan:

    • Ensure the ATR crystal surface is impeccably clean. Use a soft tissue dampened with isopropanol or ethanol to gently wipe the crystal surface. Allow the solvent to fully evaporate.

    • From the instrument control software, initiate a background scan. This critical step measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum. The background should be a flat line with minimal noise.

  • Sample Application (Liquid):

    • Using a clean pipette, place 1-2 drops of the liquid sample directly onto the center of the ATR crystal. Ensure the crystal is fully covered.

    • Causality: Using too little sample will result in a weak signal. Using too much risks spillage and is wasteful. 1-2 drops provide optimal contact and signal intensity.

  • Sample Application (Solid):

    • Place a small amount of the solid powder onto the ATR crystal.

    • Lower the ATR pressure arm and apply consistent pressure to the solid. The pressure clamp ensures intimate contact between the solid sample and the crystal surface.

    • Causality: Good contact is essential for the IR beam's evanescent wave to penetrate the sample effectively. Insufficient contact will lead to a very weak or non-existent spectrum.

  • Spectrum Acquisition:

    • Enter the sample identification information into the software.

    • Set the acquisition parameters. For routine analysis, the following are standard:

      • Scans: 16-32 (Co-adding multiple scans improves the signal-to-noise ratio).

      • Resolution: 4 cm⁻¹ (Sufficient for identifying most functional groups).

      • Spectral Range: 4000 - 400 cm⁻¹.

    • Initiate the sample scan.

  • Data Processing & Cleaning:

    • After acquisition, the software will automatically perform the background subtraction.

    • If necessary, apply an ATR correction to the spectrum. This software function corrects for the wavelength-dependent depth of penetration of the evanescent wave, resulting in a spectrum that more closely resembles a traditional transmission spectrum.

    • Use the peak-picking tool to label the wavenumbers of significant absorption bands.

  • Post-Measurement Cleanup:

    • Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample, preventing cross-contamination for the next user.

Conclusion

The differentiation of C-S and C-Br bonds by IR spectroscopy is a tale of two signals in the far-infrared. The C-Br bond provides a strong, reliable peak at low wavenumbers (690-500 cm⁻¹) due to the high mass and polarity associated with bromine. In contrast, the C-S bond presents a greater challenge, yielding a weak and less consistent signal (800-600 cm⁻¹) that can be easily lost in the spectral noise of the fingerprint region. For drug development and quality control professionals, recognizing these key differences in intensity and position is crucial for the accurate structural elucidation of novel compounds and the verification of synthesized materials. When in doubt, especially with a suspected C-S bond, corroborating evidence from techniques like mass spectrometry or NMR spectroscopy is always recommended.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-bromobutane. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Trotter, I. F., & Thompson, H. W. (1946). Infra-red Spectra of Thiophenol and Thioglycollic Acid. Journal of the Chemical Society (Resumed), 481. Retrieved from [Link]

  • PrepMate. (n.d.). Analyze the IR spectra of 1-bromobutane, identifying characteristic absorption bands. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). Infrared Spectroscopy (IR). Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectrum Acquisition. Retrieved from [Link]

  • NIST. (n.d.). Butane, 1-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • Freeman, R. G., & Schaaf, T. G. (1995). Surface-Enhanced Infrared Absorption Spectrometry of p-Nitrothiophenol and its Disulfide. Applied Spectroscopy, 49(11), 1623-1629. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Campbell, M. J. M., & Grzeskowiak, R. (1967). The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. Canadian Journal of Chemistry, 45(5), 539-542. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 7). FT-IR Spectroscopy (Experiment). Retrieved from [Link]

  • NIST. (n.d.). 4-(Methylthio)thiophenol. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). Thiophenol. Retrieved from [Link]

  • Wellesley College. (n.d.). Experiment 11 — Infrared Spectroscopy. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Study Mind. (2022, April 16). Organic Analysis - Infrared (IR) Spectroscopy (A-Level Chemistry). Retrieved from [Link]

  • YouTube. (2017, September 13). Factors that influence IR absorption spectra. Retrieved from [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

  • Scribd. (n.d.). Factors Affecting IR Absorption Peaks. Retrieved from [Link]

  • SlideShare. (n.d.). Factors affecting IR absorption frequency. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to HPLC Retention Time Analysis for [(3-Bromobutyl)sulfanyl]benzene: A Comparative Analysis

For researchers and professionals in drug development, the precise and reliable analysis of novel chemical entities is paramount. [(3-Bromobutyl)sulfanyl]benzene, a compound with potential applications in organic synthes...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise and reliable analysis of novel chemical entities is paramount. [(3-Bromobutyl)sulfanyl]benzene, a compound with potential applications in organic synthesis and pharmaceutical research, presents a unique analytical challenge due to its combination of a nonpolar aromatic ring, a flexible alkyl chain, and polarizable sulfur and bromine atoms. This guide provides an in-depth technical analysis of High-Performance Liquid Chromatography (HPLC) retention time for this compound, offering a comparative perspective on key methodological variables and alternative analytical techniques.

The Critical Role of Retention Time in Chromatographic Analysis

In HPLC, the retention time (


)—the time it takes for a solute to travel from the injector to the detector—is a critical parameter for compound identification and quantification. Consistent and predictable retention times are the bedrock of a robust and validated analytical method. However, 

is highly sensitive to a multitude of experimental factors. Understanding and controlling these variables is essential for achieving reproducible results. This guide will explore the causality behind these factors and provide a framework for developing a self-validating HPLC method for [(3-Bromobutyl)sulfanyl]benzene.

Part 1: Foundational HPLC Methodology for [(3-Bromobutyl)sulfanyl]benzene

Given the chemical properties of [(3-Bromobutyl)sulfanyl]benzene—a molecular weight of 213.12 g/mol and a calculated XLogP3 of 3.7, indicating significant hydrophobicity—a reversed-phase HPLC (RP-HPLC) method is the logical starting point.[1] In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar.

Recommended HPLC Protocol

This protocol is designed to provide a robust starting point for the analysis of [(3-Bromobutyl)sulfanyl]benzene.

ParameterRecommended ConditionJustification
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system capable of delivering stable flow rates and pressures.
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides strong hydrophobic interactions with the nonpolar benzene ring and butyl chain of the analyte.[2]
Mobile Phase Acetonitrile:Water (70:30, v/v)Acetonitrile is a strong organic modifier that will effectively elute the hydrophobic analyte from the C18 column.[3][4] The 70:30 ratio is a good starting point for achieving a reasonable retention time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant and slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
UV Detection 254 nmThe benzene ring in the analyte will exhibit strong UV absorbance at this wavelength, providing good sensitivity.[5][6]
Sample Preparation Dissolve in mobile phaseTo ensure compatibility and prevent peak distortion, the sample should be dissolved in the initial mobile phase composition.
Experimental Workflow Visualization

The following diagram illustrates the key steps in the HPLC analysis of [(3-Bromobutyl)sulfanyl]benzene.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve [(3-Bromobutyl)sulfanyl]benzene in Mobile Phase Injector Inject 10 µL of Sample Sample->Injector MobilePhase Prepare Acetonitrile:Water (70:30) Pump Pump Mobile Phase (1.0 mL/min) MobilePhase->Pump Column C18 Column (30 °C) Injector->Column Pump->Injector Detector UV Detector (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Analysis Analyze Retention Time & Peak Area Chromatogram->Analysis HPLC_Parameters Analyte [(3-Bromobutyl)sulfanyl]benzene (Hydrophobic, Aromatic) StationaryPhase Stationary Phase Analyte->StationaryPhase interacts with MobilePhase Mobile Phase Analyte->MobilePhase solubility in C18 C18 (Strongly Hydrophobic) StationaryPhase->C18 PhenylHexyl Phenyl-Hexyl (π-π Interactions) StationaryPhase->PhenylHexyl Acetonitrile Acetonitrile (Stronger Elution) MobilePhase->Acetonitrile Methanol Methanol (Weaker Elution) MobilePhase->Methanol RetentionTime Retention Time C18->RetentionTime increases PhenylHexyl->RetentionTime influences Acetonitrile->RetentionTime decreases Methanol->RetentionTime increases

Sources

Comparative

A Researcher's Guide to Isotopic Abundance Analysis of Bromine in Mass Spectrometry Validation

For researchers, scientists, and drug development professionals, the precise identification and characterization of compounds are foundational to progress. When dealing with brominated molecules, mass spectrometry (MS) s...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise identification and characterization of compounds are foundational to progress. When dealing with brominated molecules, mass spectrometry (MS) stands out as a uniquely powerful analytical technique. This is due to the distinct isotopic signature of bromine, which provides a clear and readily identifiable pattern. However, the reliability of this identification hinges on a robustly validated mass spectrometry method. This guide provides an in-depth exploration of the principles and practicalities of validating a mass spectrometry method specifically for the isotopic abundance analysis of bromine-containing compounds.

The Foundational Principle: Bromine's Unique Isotopic Signature

Unlike many other elements prevalent in organic chemistry, bromine possesses two stable isotopes with remarkably similar natural abundances.[1][2] The two isotopes are Bromine-79 (⁷⁹Br) and Bromine-81 (⁸¹Br). Their approximate natural abundance ratio is nearly 1:1 (specifically, ⁷⁹Br is about 50.5% and ⁸¹Br is about 49.5%).[2][3] This near-equal distribution results in a characteristic "M" and "M+2" peak pattern in the mass spectrum of a bromine-containing compound, where the two peaks are of almost equal intensity and separated by two mass-to-charge units (m/z).[1][2] This distinctive pattern is a powerful diagnostic tool for confirming the presence of bromine in an unknown molecule. For molecules containing two bromine atoms, a 1:2:1 intensity ratio for the M, M+2, and M+4 peaks is observed.[1]

The ability to accurately resolve and quantify this isotopic pattern is a critical aspect of method validation. It ensures that the presence and number of bromine atoms in a molecule are correctly identified, which is vital for structural elucidation and confirmation.

Comparative Performance of Mass Spectrometry Platforms

The choice of mass spectrometer can significantly influence the quality and resolution of the isotopic data. High-resolution mass spectrometers, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) instruments, offer unparalleled mass accuracy and resolution, allowing for the clear separation of isotopic peaks from potential interferences. Low-resolution instruments, like triple quadrupole mass spectrometers, can also be effectively used, particularly when operated in a targeted manner.[4][5][6]

Parameter High-Resolution MS (e.g., Orbitrap) Low-Resolution MS (e.g., Triple Quadrupole) Causality and Field-Proven Insights
Mass Accuracy Typically < 5 ppmTypically 0.1 - 0.2 DaHigh mass accuracy is crucial for confidently assigning elemental compositions and distinguishing between isobaric interferences. For bromine, this ensures the observed mass difference between isotopes is precisely 2 Da.
Resolution > 60,000Unit mass resolutionHigh resolution allows for the separation of the bromine isotopic peaks from other ions that may have very similar m/z values, reducing the risk of false positives.
Isotopic Ratio Accuracy ExcellentGood to ExcellentThe ability to accurately measure the ~1:1 ratio is fundamental. High-resolution instruments often provide more precise and accurate ratio measurements due to better peak shape and separation.
Linearity of Response Wide dynamic rangeGenerally a wide linear dynamic rangeA wide linear range is essential for quantitative applications and for ensuring that the isotopic ratio remains constant across a range of concentrations.[7]
Limit of Detection (LOD) & Limit of Quantification (LOQ) Generally lower due to high sensitivity and low background noiseCan be very sensitive, especially in Multiple Reaction Monitoring (MRM) modeThe required sensitivity will depend on the specific application. For trace-level analysis, a lower LOD/LOQ is critical.
A Self-Validating System: The Experimental Protocol

A robust validation protocol is not merely a series of steps but a self-validating system designed to ensure the trustworthiness of the data. This protocol should be established before routine analysis and documented thoroughly.[8]

This initial phase uses a well-characterized, non-brominated compound to assess the fundamental performance of the mass spectrometry system.[7]

Objective: To establish the baseline performance of the instrument in terms of linearity, sensitivity, and precision.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a series of calibration standards of a known, non-brominated compound at concentrations spanning the expected working range.

  • Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's recommendations to ensure mass accuracy.

  • Data Acquisition: Inject each standard solution in triplicate.

  • Linearity Assessment: Construct a calibration curve by plotting the peak area against the concentration. A linear regression analysis should yield a coefficient of determination (R²) greater than 0.99.[7]

  • Determination of LOD and LOQ: The Limit of Detection (LOD) can be estimated as 3 times the signal-to-noise ratio (S/N), while the Limit of Quantification (LOQ) is typically 10 times the S/N.[7]

This phase focuses specifically on the ability of the method to accurately measure the isotopic pattern of bromine.

Objective: To verify the accuracy and precision of the isotopic abundance measurements for bromine.

Step-by-Step Methodology:

  • Reference Material Selection: Utilize a certified brominated reference material with a known elemental composition.

  • Data Acquisition: Analyze the brominated reference material multiple times (e.g., n=6) under the optimized instrument conditions.

  • Mass Accuracy of Isotopologues: Verify that the mass difference between the M and M+2 peaks is approximately 1.998 Da.[9]

  • Accuracy and Precision of Isotopologue Abundances:

    • Determine the relative abundance of the M and M+2 peaks.

    • Compare the measured isotopic ratio to the theoretical ratio of approximately 1:1. The acceptance criterion should be a deviation of no more than a specified percentage (e.g., ±5%) from the theoretical value.

    • Assess the precision of the abundance measurements by calculating the relative standard deviation (RSD) from the multiple injections. An RSD of <15% is generally considered acceptable.

  • Isotopic Working Range: Analyze serial dilutions of the brominated reference material to ensure the isotopic ratio remains consistent across a range of concentrations.[7]

Visualization of the Validation Workflow

ValidationWorkflow P1_Pass P1_Pass P2_Start P2_Start P1_Pass->P2_Start Proceed if R² > 0.99 P1_Start P1_Start P1_Pass->P1_Start Re-evaluate Method P2_Pass P2_Pass P2_Pass->P2_Start Re-evaluate Method Report Validation Complete P2_Pass->Report Generate Validation Report

Authoritative Grounding and Regulatory Context

The principles outlined in this guide are consistent with the expectations of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the validation of analytical procedures.[10][11][12] While specific guidance for isotopic abundance analysis may not be explicitly detailed, the core tenets of demonstrating specificity, accuracy, precision, linearity, and range are universally applicable.[8] The FDA's guidance on "Validation of Analytical Procedures" (ICH Q2(R2)) provides a comprehensive framework that can be adapted for this specific application.[8] Furthermore, the Clinical and Laboratory Standards Institute (CLSI) has published guidelines, such as C64, for the quantitative measurement of proteins and peptides by mass spectrometry, which offer valuable insights into best practices for validation.[13]

Conclusion

The distinctive isotopic signature of bromine offers a significant advantage in the identification and characterization of brominated compounds by mass spectrometry. However, this advantage can only be fully realized through a meticulously validated analytical method. By following a structured, two-phased validation approach that assesses both the fundamental performance of the mass spectrometer and its specific ability to accurately measure bromine's isotopic abundance, researchers can ensure the integrity and reliability of their data. This commitment to scientific rigor is paramount for advancing drug development and other scientific endeavors where the precise characterization of molecules is non-negotiable.

References

  • Isotopes in Mass Spectrometry. Chemistry Steps. Available from: [Link]

  • mass spectra - the M+2 peak. Chemguide. Available from: [Link]

  • Mass Spectrometry. MSU chemistry. Available from: [Link]

  • Heuillet M, et al. Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry. 2018;90(3):1931-1938. Available from: [Link]

  • Catanzaro EJ, et al. Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry. 1966;70A(6):453-458. Available from: [Link]

  • GCMS Section 6.5. Whitman People. Available from: [Link]

  • Ch13 - Mass Spectroscopy. University of Calgary Chemistry. Available from: [Link]

  • (PDF) A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate. Available from: [Link]

  • Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. PubMed. Available from: [Link]

  • 6.7: Other Important Isotopes- Br and Cl. Chemistry LibreTexts. Available from: [Link]

  • 6.4: Isotope Abundance. Chemistry LibreTexts. Available from: [Link]

  • Good Practice Guide for Isotope Ratio Mass Spectrometry. LGC. Available from: [Link]

  • Isotopic labeling. Wikipedia. Available from: [Link]

  • Comparison of Isotope Abundance Analysis and Accurate Mass Analysis in their Ability to Provide Elemental Formula Information. Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • 13.04 Isotopic Abundance in Mass Spectrometry. YouTube. Available from: [Link]

  • (PDF) Determination of Bromine Stable Isotopes Using Continuous-Flow Isotope Ratio Mass Spectrometry. ResearchGate. Available from: [Link]

  • Independence and Dependence in Calibration: A Discussion of FDA and EMA Guidelines. American Pharmaceutical Review. Available from: [Link]

  • Mass Spectrometry in the Clinic: Regulatory Considerations Surrounding Validation of Liquid Chromatography-Mass Spectrometry Based Devices; Public Workshop; Request for Comments. Federal Register. Available from: [Link]

  • Determination of Bromine Stable Isotope Ratios from Saline Solutions by “Wet Plasma” MC-ICPMS Including a Comparison between High- and Low-Resolution Modes, and Three Introduction Systems. Analytical Chemistry. Available from: [Link]

  • Regulatory Considerations Surrounding Validation of Liquid Chromatography-Mass Spectrometry Based Devices; Public Workshop. Regulations.gov. Available from: [Link]

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Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of [(3-Bromobutyl)sulfanyl]benzene: A Protocol for Enhanced Laboratory Safety

As a Senior Application Scientist, my primary objective extends beyond the application of chemical compounds to ensuring the safety and integrity of the research environment. The disposal of a chemical is as critical as...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective extends beyond the application of chemical compounds to ensuring the safety and integrity of the research environment. The disposal of a chemical is as critical as its synthesis or use. This guide provides a comprehensive, step-by-step protocol for the proper disposal of [(3-Bromobutyl)sulfanyl]benzene, a compound that, due to its halogenated and organosulfur nature, requires meticulous handling. Our approach is grounded in regulatory compliance and a deep understanding of chemical reactivity to ensure the safety of personnel and the protection of our environment.

Hazard Profile & Core Chemical Characteristics

[(3-Bromobutyl)sulfanyl]benzene is a molecule that demands respect. Its hazard profile is derived from its distinct chemical moieties: a halogenated alkyl chain, an aromatic benzene ring, and a sulfur linkage. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly indexed, a reliable hazard assessment can be synthesized by examining its constituent functional groups and analogous structures.

  • Halogenated Organic Compound: The presence of a bromine atom classifies this as a halogenated organic compound. Such compounds are often subject to stringent disposal regulations because they can be toxic, persistent in the environment, and may produce hazardous byproducts like hydrobromic acid upon improper incineration.[1][2][3]

  • Organosulfur Compound: The sulfanyl group introduces the potential for the release of sulfur oxides (SOx) if combusted improperly, contributing to air pollution and acid rain.[4] Organosulfur compounds can also possess distinct, often unpleasant, odors and variable toxicological profiles.

  • Aromatic Benzene Moiety: The benzene ring is a stable structure, but many aromatic compounds are known for their potential toxicity and environmental persistence.[5]

Based on structurally similar compounds, a presumptive hazard profile for [(3-Bromobutyl)sulfanyl]benzene can be established. For instance, (3-Bromobutyl)benzene is known to cause skin, eye, and respiratory irritation.[6] Therefore, it is prudent to handle [(3-Bromobutyl)sulfanyl]benzene with a high degree of caution.

Table 1: Presumptive Hazard Classification
Hazard ClassGHS CategoryPrecautionary Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[6]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.[6]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[6]
Hazardous to the Aquatic EnvironmentLikely Chronic HazardH412: Harmful to aquatic life with long lasting effects.[7]

The Regulatory Imperative: Compliance with EPA and OSHA Standards

The disposal of chemical waste is not merely a matter of laboratory best practice; it is a legal requirement. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[8][9] The RCRA establishes a "cradle-to-grave" system for managing hazardous waste, meaning the generator of the waste is responsible for it from creation to final disposal.[9][10]

Simultaneously, the Occupational Safety and Health Administration (OSHA) mandates a safe working environment for laboratory personnel through its Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450) , often called the "Laboratory Standard."[11][12] This requires employers to develop a written Chemical Hygiene Plan (CHP) that outlines procedures for safe handling and disposal of hazardous chemicals.[11][13]

Under no circumstances should [(3-Bromobutyl)sulfanyl]benzene or its residues be disposed of down the sanitary sewer or in regular solid waste. [2][8][14] This action is a direct violation of EPA regulations and poses a significant threat to public water systems and the environment.

Core Disposal Principles: Segregation, Containment, and Communication

The foundation of a safe disposal protocol rests on three pillars. Understanding the causality behind these principles is key to fostering a culture of safety.

  • Segregation: This is the most critical first step. Halogenated organic waste must be collected separately from non-halogenated waste.[1][2][14] The reason is twofold:

    • Treatment Technology: Halogenated waste requires specialized high-temperature incineration with scrubbers to neutralize the acidic gases (e.g., HBr) produced. Mixing it with non-halogenated waste contaminates the entire volume, drastically increasing disposal costs and complexity.[15]

    • Chemical Incompatibility: Mixing different waste streams without a full compatibility analysis can lead to dangerous chemical reactions.

  • Containment: Proper containment prevents accidental release and exposure.

    • Container Material: Use only chemically compatible containers. High-density polyethylene (HDPE) or glass containers are typically appropriate, with a preference for plastic to minimize breakage risk.[8] The waste must be compatible with the container.[16]

    • Container Condition: Containers must be in good condition, free from leaks, and equipped with a tightly sealing screw cap.[14][15] The container must remain closed at all times except when waste is actively being added.[10][16]

  • Communication (Labeling): Clear and accurate labeling is a non-negotiable regulatory requirement.[12] An improperly labeled container is a serious safety violation. The label must include:

    • The words "Hazardous Waste" .[8][16]

    • The full, unabbreviated chemical name of all contents. For mixtures, list all components.[8][16]

    • The approximate concentration or volume of each component.

    • The date of waste generation (the date the first drop of waste was added).[8]

    • The name and contact information of the Principal Investigator or responsible party.[8]

    • Appropriate hazard pictograms (e.g., irritant, environmental hazard).[8]

Standard Operating Protocol for Disposal

This protocol provides a direct, step-by-step workflow for the safe collection and disposal of [(3-Bromobutyl)sulfanyl]benzene waste.

Experimental Protocol: Waste Collection and Management
  • Don Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure you are wearing appropriate PPE:

    • Safety goggles or a face shield.

    • Nitrile gloves (refer to a glove compatibility chart for breakthrough time).

    • A laboratory coat.

  • Designate a Waste Container:

    • Obtain a clean, designated hazardous waste container compatible with halogenated organic liquids.

    • Affix a completed "Hazardous Waste" tag to the container before adding any waste.[14][15]

  • Transfer Waste:

    • All waste transfers must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[15][17]

    • Carefully pour the [(3-Bromobutyl)sulfanyl]benzene waste into the designated container using a funnel.

    • Do not leave the funnel in the container.[16] Immediately and securely close the container cap.

  • Manage the Accumulation Point:

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the operator.[16]

    • The SAA must be in a secondary containment tray to capture any potential leaks.

    • Ensure the waste container is segregated from incompatible materials, such as strong oxidizing agents, acids, or bases.[3]

  • Arrange for Disposal:

    • Do not overfill the container; fill to a maximum of 90% capacity to allow for vapor expansion.[16]

    • Once the container is full, or if work on the project is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[8]

    • Follow your institution's specific procedures for submitting a waste collection request form.[8]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of [(3-Bromobutyl)sulfanyl]benzene.

G A 1. Don PPE (Goggles, Gloves, Lab Coat) B 2. Select & Pre-Label 'Halogenated Organic Waste' Container A->B C 3. Generate Waste [(3-Bromobutyl)sulfanyl]benzene D 4. Transfer Waste to Container (Inside Fume Hood) C->D E 5. Securely Close Container (No Funnels Left In!) D->E F 6. Store in Secondary Containment in Satellite Accumulation Area G Is Container >90% Full? F->G H 7. Contact EHS for Waste Pickup G->H Yes I Continue Accumulating Waste G->I No I->D

Caption: Workflow for the safe disposal of [(3-Bromobutyl)sulfanyl]benzene.

Emergency Procedures: Spill Management

In the event of an accidental release, swift and correct action is paramount.

  • Small Spills (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like paper towels.

    • Carefully collect the absorbent material using non-sparking tools.

    • Place the contaminated material into a sealable bag or container.

    • Label the container as "Hazardous Waste" with the name of the spilled chemical and the absorbent used.

    • Arrange for disposal through your EHS office.[14][15]

  • Large Spills (or spills of unknown quantity):

    • Evacuate the area immediately.

    • Alert others and activate the nearest fire alarm if necessary to facilitate evacuation.

    • Call your institution's emergency number and the EHS office from a safe location.[14]

    • Provide details on the chemical spilled, the location, and the approximate quantity. Do not attempt to clean up a large spill yourself.

By adhering to this comprehensive guide, researchers can ensure that the disposal of [(3-Bromobutyl)sulfanyl]benzene is conducted in a manner that is safe, compliant, and environmentally responsible, thereby upholding the integrity of their work and their institution.

References

  • Environmental Health and Safety, Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Environmental Health & Radiation Safety, Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • ERG Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Environmental Health & Safety, Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • ACTenviro. (n.d.). Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Environmental Health & Safety, Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • NOVA Chemicals. (2025, March 11). Safety Data Sheet: Benzene. Retrieved from [Link]

  • Thermo Fisher Scientific. (2026, January 2). Safety Data Sheet: 4-Bromobutyl phenyl ether. Retrieved from [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Vanderbilt University, Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • BASF. (2023, August 15). Safety Data Sheet: Benzene. Retrieved from [Link]

  • GlobeCore. (n.d.). Removal of organosulfur compounds from oil fractions. Retrieved from [Link]

  • Government of Alberta. (n.d.). Guidelines for the Disposal of Sulphur Containing Solid Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11020224, (3-Bromobutyl)benzene. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Recycling and Reuse of Organo-sulfur Compounds from Barrels of Natural Gas Contaminated with Mercaptan Odorant. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025, October 15). 1-(3-Bromopropoxy)-4-(phenylsulfanyl)benzene Properties. Retrieved from [Link]

  • Lupine Publishers. (2021, October 21). The New and Effective Methods for Removing Sulfur Compounds from Liquid Fuels: Challenges Ahead- Advantages and Disadvantages. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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